GBR 12935
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-9,11-12,14-17,28H,10,13,18-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQPOZGWANIDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043743 | |
| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76778-22-8 | |
| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76778-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2 (Diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076778228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GBR-12935 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J9974WIBA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GBR 12935's Mechanism of Action on the Dopamine Transporter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GBR 12935, a potent and selective piperazine-based dopamine reuptake inhibitor, on the dopamine transporter (DAT). This compound is a critical tool in neuroscience research for studying the role of DAT in normal brain function and in pathological conditions such as Parkinson's disease and addiction.[1][2] This document consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying molecular and cellular processes.
Core Mechanism of Action
This compound is a high-affinity ligand for the dopamine transporter, acting as a potent and selective inhibitor of dopamine reuptake.[1][2][3] Unlike typical DAT inhibitors such as cocaine, this compound is classified as an "atypical" inhibitor. This distinction arises from its unique interaction with the transporter, which stabilizes it in an inward-facing conformation. This conformational state is distinct from the outward-facing conformation stabilized by cocaine. While both types of inhibitors block dopamine uptake, their differential effects on DAT conformation may lead to different downstream signaling events and behavioral outcomes. Evidence suggests that this compound and cocaine bind to mutually exclusive sites on the dopamine transporter.
Quantitative Data Summary
The following tables summarize the key binding and functional parameters of this compound from various in vitro and in vivo studies.
Table 1: this compound Binding Affinity for the Dopamine Transporter
| Parameter | Value | Species/Tissue/Cell Line | Reference |
| Kd | 1.08 nM | COS-7 cells | [3] |
| Kd | 2.34 ± 0.18 nM | Human caudate nucleus membranes | [4] |
| Kd | 5.5 nM | Rat striatal membranes | [2] |
| Kd | 3.2 nM | Human striatum | [5] |
| Bmax | 1.36 ± 0.18 pmol/mg protein | Human caudate nucleus membranes | [4] |
| Bmax | 760 pmol/mg tissue | Rat striatal membranes | [2] |
Table 2: this compound Functional Potency in Dopamine Uptake Inhibition
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 1-9 nM (dose-dependent inhibition) | Homogenates of the nucleus accumbens | [3] |
| Effect on Extracellular Dopamine | ~400% of basal levels (at 10 nM for 2 min) | Nucleus accumbens | [3] |
| Effect on Extracellular Dopamine | Increased levels (at 100 µM for 60 min) | Nucleus accumbens | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.
[3H]this compound Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of this compound for the dopamine transporter.
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Tissue homogenates (e.g., from rat striatum or human caudate nucleus) or cell membranes expressing DAT
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize brain tissue (e.g., striatum) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In test tubes, combine a fixed amount of membrane protein with increasing concentrations of [3H]this compound. For determining non-specific binding, add a high concentration of unlabeled this compound to a parallel set of tubes.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 0°C or room temperature) for a set period to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
Dopamine Uptake Inhibition Assay
This assay measures the potency of this compound in inhibiting the uptake of dopamine into synaptosomes or cells expressing DAT.
Materials:
-
[3H]Dopamine
-
This compound
-
Synaptosomes or DAT-expressing cells
-
Uptake buffer (e.g., Krebs-Ringer phosphate buffer, pH 7.4)
-
Scintillation counter
Procedure:
-
Preparation of Synaptosomes/Cells: Prepare synaptosomes from brain tissue or culture DAT-expressing cells.
-
Pre-incubation: Pre-incubate the synaptosomes or cells with various concentrations of this compound.
-
Initiation of Uptake: Add [3H]Dopamine to initiate the uptake reaction and incubate for a short period (e.g., 2-5 minutes) at 30-37°C.
-
Termination of Uptake: Terminate the uptake by rapid filtration or by adding an ice-cold stop solution followed by centrifugation.
-
Washing: Wash the filters or cell pellets to remove extracellular [3H]Dopamine.
-
Quantification: Lyse the cells or solubilize the pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits dopamine uptake by 50% (IC50) by fitting the data to a dose-response curve.
In Vivo Microdialysis
This technique is used to measure extracellular dopamine levels in the brain of a living animal following the administration of this compound.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
This compound solution for administration
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or striatum).
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Baseline Measurement: Establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or local perfusion through the probe).
-
Post-treatment Sample Collection: Continue collecting dialysate samples to measure the effect of this compound on extracellular dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels.
Visualizations
The following diagrams illustrate the mechanism of action of this compound on the dopamine transporter.
References
- 1. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GBR-12935 - Wikipedia [en.wikipedia.org]
- 3. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for mutually exclusive binding of cocaine, BTCP, this compound, and dopamine to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of GBR 12935: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of GBR 12935, a potent and selective dopamine transporter inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience research. This document details the binding affinities of this compound at various neurotransmitter transporters and off-target sites, outlines the experimental methodologies used to determine these properties, and visualizes key concepts and workflows.
Core Data Presentation: Quantitative Selectivity Profile
This compound is characterized by its high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT)[1]. The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and its related compound, GBR 12909.
Table 1: Binding Affinity of this compound for Monoamine Transporters
| Target | Species | Preparation | Radioligand | Parameter | Value (nM) |
| Dopamine Transporter (DAT) | Rat | Striatal Membranes | [3H]this compound | Kd | 5.5[2] |
| Dopamine Transporter (DAT) | Human | Caudate Nucleus | [3H]this compound | Kd | 2.34[3] |
| Dopamine Transporter (DAT) | Dog | Striatal Homogenates | [3H]this compound | Kd | 1.8[4] |
| Dopamine Transporter (DAT) | COS-7 Cells | Kd | 1.08[5] | ||
| Norepinephrine Transporter (NET) | Rat | Ki | >1000 | ||
| Serotonin Transporter (SERT) | Rat | Ki | >1000 |
Table 2: Inhibitory Potency of GBR Compounds on Dopamine Uptake
| Compound | Preparation | Parameter | Value (nM) |
| GBR 12909 | Synaptosomes | Ki | 1[1] |
| This compound | Brain Synaptic Vesicles | IC50 | 34-45[6] |
| GBR 12909 | Brain Synaptic Vesicles | IC50 | 34-45[6] |
Table 3: Off-Target Binding Profile of this compound and Related Compounds
| Target | Compound | Parameter | Value (nM) |
| Histamine H1 Receptor | GBR 12909 | Ki | ~20[1] |
| Dopamine D1 Receptor | GBR 12909 | Ki | >100[1] |
| Dopamine D2 Receptor | GBR 12909 | Ki | >100[1] |
| Serotonin 5-HT1A Receptor | GBR 12909 | Ki | >100[1] |
| Serotonin 5-HT2 Receptor | GBR 12909 | Ki | >100[1] |
| Alpha-1 Adrenergic Receptor | GBR 12909 | Ki | >100[1] |
| Muscarinic, Alpha-2, Beta-1+2, GABA, Benzodiazepine Receptors | GBR 12909 | No effect at 3 µM[1] | |
| Cytochrome P450 2D6 (CYP2D6) | This compound | Kd | 42.2 |
It is important to note that this compound also binds to a non-dopaminergic "piperazine acceptor site," which has been identified as cytochrome P450IID6 in the human brain[1]. This binding is not displaced by dopamine.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
[³H]-GBR 12935 Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of this compound to the dopamine transporter.
1. Membrane Preparation (from Rat Striatum):
-
Euthanize rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors)[7].
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris[7].
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes[7].
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C[7].
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[7].
-
The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well[7].
-
To each well, add the membrane preparation (50-120 µg of protein for tissue), the competing test compound (for competition assays) or buffer, and a solution of [³H]-GBR 12935[7].
-
For saturation binding experiments, use increasing concentrations of [³H]-GBR 12935.
-
To determine non-specific binding, a high concentration of a known DAT inhibitor (e.g., 1 µM mazindol) is added to a set of wells[8].
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium[7].
3. Filtration and Scintillation Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding[7][9].
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[7].
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of radioligand.
-
For saturation binding, plot specific binding against the concentration of [³H]-GBR 12935 and fit the data to a one-site binding model to determine the Kd and Bmax values.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of this compound to inhibit the uptake of dopamine into synaptosomes.
1. Synaptosome Preparation:
-
Dissect the brain region of interest (e.g., striatum) in ice-cold sucrose solution (e.g., 0.32 M sucrose)[10].
-
Homogenize the tissue using a Teflon pestle homogenizer[10].
-
Centrifuge the homogenate at a low speed (e.g., 2,000 x g for 10 minutes at 4°C)[10].
-
Collect the supernatant and centrifuge it at a higher speed (e.g., 20,000 x g for 15 minutes at 4°C) to pellet the synaptosomes[10].
-
Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer)[10].
-
Determine the protein concentration of the synaptosomal preparation.
2. Uptake Assay:
-
Pre-incubate the synaptosomes (containing a specific amount of protein) in the assay buffer at 37°C for a short period (e.g., 10 minutes)[10].
-
Add varying concentrations of the test compound (this compound) to the synaptosome suspension.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]-dopamine[11].
-
To ensure selectivity for DAT, other monoamine transporter inhibitors (e.g., desipramine for NET and citalopram for SERT) can be included in the assay buffer[12].
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-dopamine[11].
3. Scintillation Counting and Data Analysis:
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a potent DAT inhibitor (e.g., cocaine or nomifensine).
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percent inhibition of specific dopamine uptake as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's selectivity and the experimental workflows.
Caption: Selectivity profile of this compound for monoamine transporters and off-target sites.
Caption: Experimental workflow for a [³H]-GBR 12935 radioligand binding assay.
Caption: Regulatory influences on the Dopamine Transporter (DAT).
References
- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative properties of the dopamine transport complex in dog and rodent brain: striatal [(3)H]GBR12935 binding and [(3)H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. [3H]GBR-12935 binding to dopamine uptake sites in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experiment 5: Neurochemical measures of the dopamine system [bio-protocol.org]
- 11. In vitro uptake assays in synaptosomes [bio-protocol.org]
- 12. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
GBR 12935 Binding Affinity for the Dopamine Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of GBR 12935, a potent and selective dopamine reuptake inhibitor, with the dopamine transporter (DAT). The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.
Introduction
This compound, a piperazine derivative, is a high-affinity ligand for the dopamine transporter (DAT), making it an invaluable tool for studying the dopaminergic system.[1] Its selectivity for DAT allows for the specific labeling and characterization of dopaminergic neurons and their terminals.[1] The primary mechanism of action for this compound is the inhibition of dopamine reuptake from the synaptic cleft, leading to an increase in extracellular dopamine levels.[2] This guide will detail the quantitative binding affinity of this compound for DAT, provide comprehensive experimental protocols for its characterization, and illustrate the associated signaling pathways.
Quantitative Binding Affinity of this compound for DAT
The binding affinity of this compound for the dopamine transporter has been extensively characterized using various in vitro techniques, primarily radioligand binding assays. The affinity is typically expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.
The following tables summarize the quantitative binding data for this compound at the dopamine transporter across different experimental conditions and preparations.
| Parameter | Value (nM) | Species | Tissue/Cell Line | Radioligand | Reference |
| Kd | 1.08 | - | COS-7 cells | - | [2] |
| Kd | 5.5 | Rat | Striatal membranes | [3H]this compound | [3] |
| Kd | 2.34 ± 0.18 | Human | Caudate nucleus membranes | [3H]GBR-12935 | [4] |
| Kd | 3.2 | Human | Striatum | [3H]this compound | [5] |
| Ki | 3.7 | - | - | - | [6] |
| IC50 | 4.1 | - | - | [3H]this compound | [6] |
| IC50 | 3.7 | Rat | Caudate membranes | [125I]RTI-55 | [6] |
Note: The variability in binding affinity values can be attributed to differences in experimental protocols, tissue preparations, radioligands used, and the species studied. It is also important to note that this compound has been shown to bind to other sites, such as cytochrome P450 2D6 (CYP2D6) with a Kd of 42.2 nM, which is a lower affinity than for DAT.[2][7]
Experimental Protocols
The determination of this compound binding affinity for DAT predominantly relies on radioligand binding assays. Below is a generalized yet detailed protocol synthesized from established methodologies for performing a [³H]this compound saturation binding assay using rat striatal membranes.
I. Membrane Preparation from Rat Striatum
-
Tissue Dissection: Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata on ice.
-
Homogenization: Homogenize the striatal tissue in 20 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.
-
Washing: Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation step to wash the membranes.
-
Final Resuspension: Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) to a protein concentration of approximately 0.1-0.5 mg/mL. Protein concentration should be determined using a standard method like the Bradford or BCA assay.
II. [³H]this compound Saturation Binding Assay
-
Assay Setup: Perform the assay in duplicate or triplicate in 96-well plates or individual microcentrifuge tubes.
-
Total Binding: To each well/tube, add:
-
50 µL of assay buffer
-
50 µL of varying concentrations of [³H]this compound (e.g., 0.1 to 20 nM)
-
100 µL of the prepared membrane suspension
-
-
Non-specific Binding: In a parallel set of wells/tubes, add:
-
50 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM unlabeled this compound or 100 µM cocaine) to saturate the specific binding sites.
-
50 µL of varying concentrations of [³H]this compound
-
100 µL of the membrane suspension
-
-
Incubation: Incubate the reactions at 0-4°C for 2 hours to reach equilibrium. The binding of [3H]this compound is temperature-sensitive and sodium-dependent.[3][8]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters rapidly with several volumes of ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) against the concentration of free radioligand ([L]).
-
Analyze the data using non-linear regression to a one-site binding model (hyperbola) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Signaling Pathways and Mechanism of Action
The binding of this compound to the dopamine transporter directly blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission.
The dopamine transporter itself is subject to complex regulation by various intracellular signaling cascades, which can influence its trafficking, surface expression, and transport capacity. While this compound acts as a direct blocker, its long-term effects and the cellular response to sustained DAT inhibition can involve these regulatory pathways. Key signaling molecules and pathways that regulate DAT function include:
-
Protein Kinase C (PKC): Activation of PKC can lead to the phosphorylation and subsequent internalization of DAT, reducing its surface availability and thus dopamine uptake capacity.
-
Extracellular Signal-Regulated Kinase (ERK): The ERK pathway has also been implicated in the regulation of DAT function.
-
Dopamine D2 Receptors (D2R): There is evidence for a direct physical and functional interaction between DAT and presynaptic D2 autoreceptors, which can modulate DAT activity.
-
Syntaxin 1A: This protein, involved in vesicle fusion, can also interact with DAT and influence its function.
The following diagrams illustrate the mechanism of action of this compound and the regulatory signaling pathways of the dopamine transporter.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine transporter cell surface localization facilitated by a direct interaction with the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 7. Inhibitor mechanisms in the S1 binding site of the dopamine transporter defined by multi-site molecular tethering of photoactive cocaine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
GBR 12935: An In-Depth Technical Guide to its In Vivo Effects on Dopamine Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
GBR 12935 is a potent and selective dopamine reuptake inhibitor widely utilized in neuroscience research to investigate the functions of the dopaminergic system.[1] As a piperazine derivative, its primary mechanism of action is the high-affinity blockade of the dopamine transporter (DAT), leading to a significant accumulation of extracellular dopamine in key brain regions.[1][2] This guide provides a comprehensive overview of the in vivo effects of this compound, focusing on its quantitative impact on dopamine levels, the experimental protocols used for its study, and the functional consequences of its action. The information is presented to be a valuable resource for professionals in research and drug development.
Mechanism of Action
This compound exerts its effects by binding to the dopamine transporter (DAT), a protein complex located on the presynaptic membrane of dopaminergic neurons.[2][3] This binding action competitively inhibits the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. The direct consequence of this inhibition is an increase in the concentration and residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. While this compound is highly selective for the DAT, some studies note that at higher concentrations it may also inhibit dopamine uptake into synaptic vesicles and show slight effects on norepinephrine levels.[4]
Caption: Mechanism of this compound action at the dopaminergic synapse.
Quantitative Data: Effects on Extracellular Dopamine
In vivo microdialysis is a cornerstone technique for quantifying the effects of this compound on extracellular neurotransmitter levels. Studies consistently demonstrate a dose-dependent increase in dopamine following local or systemic administration of the compound.
| Animal Model | Brain Region | This compound Concentration/Dose | Route of Administration | Peak Increase in Extracellular Dopamine (% of Basal) | Reference |
| Wistar Rats | Nucleus Accumbens | 100 µM | Intracerebral Perfusion | ~350% | [5] |
| Wistar Rats | Nucleus Accumbens | 10 nM | Intracerebral Perfusion | ~400% | [6][7] |
| Alcohol-Preferring Rats | Nucleus Accumbens | 100 µM | Intracerebral Perfusion | >800% | [8] |
| Alcohol-Preferring Rats | Nucleus Accumbens | 200 µM | Intracerebral Perfusion | >800% | [8] |
Note: The magnitude of the effect can vary based on the specific experimental conditions, including the animal strain, precise probe location, and perfusion rate.
Experimental Protocols: In Vivo Microdialysis
The following outlines a typical experimental workflow for assessing the impact of this compound on dopamine levels using in vivo microdialysis in rodents.
Protocol Steps:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are housed individually with controlled light-dark cycles and ad libitum access to food and water.
-
Stereotaxic Surgery:
-
Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture).
-
The head is secured in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting a specific brain region such as the Nucleus Accumbens (NAc) or striatum.[8] The cannula is fixed to the skull using dental cement and jeweler's screws.
-
Animals are allowed a recovery period of several days post-surgery.[8]
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (e.g., with a 2-mm membrane) is inserted through the guide cannula into the target brain region.[8]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[8]
-
A washout period (e.g., 90-120 minutes) allows the extracellular environment to stabilize.
-
-
Basal Level Collection:
-
Multiple baseline samples (dialysates) are collected at regular intervals (e.g., every 30 minutes) to establish the basal dopamine concentration.[8]
-
-
Drug Administration:
-
Sample Collection and Analysis:
-
Dialysate samples continue to be collected throughout and after drug administration.
-
Dopamine concentrations in the samples are quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.
-
-
Data Analysis:
-
Post-treatment dopamine levels are expressed as a percentage change from the average basal level for each animal.
-
Caption: Standard experimental workflow for in vivo microdialysis.
Functional and Behavioral Consequences
The elevation of synaptic dopamine by this compound leads to observable behavioral changes, most notably an increase in locomotor activity. This effect is a direct consequence of enhanced dopaminergic signaling in motor control circuits.
| Animal Model | this compound Dose | Behavioral Effect | Key Finding | Reference | | :--- | :--- | :--- | :--- | | C57BL/6J Mice | 10 mg/kg | Increased Locomotion | this compound stimulated locomotion more in C57BL/6J mice compared to DBA/2J mice. |[9] | | DBA/2J Mice | 10 mg/kg | Increased Locomotion | Did not induce stereotyped behaviors, unlike cocaine. |[9] | | C57BL/6 & DBA/2 Mice | 5 and 7.5 mg/kg (GBR 12909) | Increased Locomotion | The related compound GBR 12909 produced greater activation in DBA/2 mice. |[10] |
Notably, unlike other psychostimulants such as cocaine, this compound typically stimulates locomotion without inducing stereotyped behaviors (repetitive, focused movements) at comparable doses.[6][7][9] This distinction suggests that the behavioral profile of this compound is more purely driven by dopamine transporter inhibition.
Caption: Logical flow from this compound administration to behavioral outcome.
Conclusion
This compound is an invaluable pharmacological tool for probing the function of the brain's dopamine system. Its potent and selective inhibition of the dopamine transporter provides a reliable method for elevating extracellular dopamine levels in vivo. As demonstrated through microdialysis studies, this leads to substantial, dose-dependent increases in synaptic dopamine, which in turn drives measurable behavioral outcomes like increased locomotion. The detailed protocols and quantitative data summarized in this guide serve as a foundational reference for scientists designing and interpreting experiments involving this compound to explore dopaminergic pathways in health and disease.
References
- 1. GBR-12935 - Wikipedia [en.wikipedia.org]
- 2. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Reuptake Inhibition in the Rostral Agranular Insular Cortex Produces Antinociception | Journal of Neuroscience [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reverse microdialysis of a dopamine uptake inhibitor in the nucleus accumbens of alcohol-preferring rats: effects on dialysate dopamine levels and ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of cocaine and this compound: effects on locomotor activity and stereotypy in two inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GBR 12935: A Technical Guide to its Applications in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBR 12935 is a potent and selective dopamine reuptake inhibitor, belonging to the piperazine class of compounds.[1] Its high affinity and specificity for the dopamine transporter (DAT) have made it an invaluable tool in neuroscience research for elucidating the role of dopaminergic systems in various physiological and pathological processes.[2] This technical guide provides an in-depth overview of the core applications of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound exerts its effects by binding to the dopamine transporter, a membrane-spanning protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3][4] By inhibiting this process, this compound increases the extracellular concentration and prolongs the action of dopamine.[5] Studies have shown that this compound binds competitively to the dopamine binding site on the transporter protein, thereby blocking the carrier-mediated uptake of dopamine.[6]
Quantitative Data: Binding Affinities and Potency
The following tables summarize the quantitative data for this compound's interaction with the dopamine transporter and its selectivity over other monoamine transporters.
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Kd | Human | Caudate Nucleus | 2.34 ± 0.18 nM | [7] |
| Human | Striatum | 3.2 nM | [8] | |
| Rat | Striatal Membranes | 5.5 nM | [9] | |
| COS-7 Cells | 1.08 nM | [5] | ||
| Bmax | Human | Caudate Nucleus | 1.36 ± 0.18 pmol/mg protein | [7] |
| Rat | Striatal Membranes | 760 pmol/mg tissue | [9] | |
| IC50 | Human | HEK293 (hNET) | 0.165 µM | [5] |
| Rat | Synaptic Vesicles | 34-45 nM | [10] | |
| Rat | Neuronal Uptake | 1-6 nM | [10] | |
| Ki | Human | Putamen (High Affinity) | 54 nM | [11] |
| Human | Putamen (Low Affinity) | 4.5 µM | [11] | |
| Rat | DAT | ~1 nM | [6] |
Table 1: Binding Affinity and Potency of this compound for the Dopamine Transporter.
| Transporter | Species | Parameter | Value | Reference |
| Dopamine (DAT) | Rat | Ki | ~1 nM | [6] |
| Norepinephrine (NET) | Human | IC50 | 165 nM | [5] |
| Serotonin (SERT) | Rat | pIC50 | 6.54 (289 nM) | [12] |
Table 2: Selectivity of this compound for Monoamine Transporters.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
[3H]this compound Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and density (Bmax) of this compound to the dopamine transporter in brain tissue.
1. Tissue Preparation:
-
Homogenize dissected brain tissue (e.g., striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer.
2. Binding Assay:
-
In a multi-well plate, combine the membrane preparation, [3H]this compound (at various concentrations for saturation binding, or a single concentration for competition assays), and either buffer (for total binding) or a high concentration of a competing ligand like unlabeled this compound or mazindol (for non-specific binding).
-
For competition assays, add varying concentrations of the test compound.
-
Incubate the plate at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of [3H]this compound and analyze using non-linear regression to determine Kd and Bmax.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor and analyze using a sigmoidal dose-response model to determine the IC50, which can be converted to a Ki value.
In Vivo Microdialysis
This technique measures the extracellular levels of dopamine in specific brain regions of awake, freely moving animals following the administration of this compound.
1. Probe Implantation:
-
Anesthetize the animal (e.g., rat or mouse).
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe - reverse dialysis).
-
Continue collecting dialysate samples to measure the effect of the drug on extracellular dopamine levels.
3. Sample Analysis:
-
Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the dopamine concentration in each sample.
4. Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Plot the percentage change in dopamine concentration over time.
References
- 1. GBR-12935 - Wikipedia [en.wikipedia.org]
- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Experimental animal models of Parkinson's disease: A transition from assessing symptomatology to α-synuclein targeted disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]this compound binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]this compound binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GBR12935 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
GBR 12935: A Technical Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GBR 12935, a potent and selective dopamine reuptake inhibitor, and its application in preclinical models of Parkinson's disease. This document details the core mechanism of action of this compound, provides established experimental protocols for its use in rodent models, presents key quantitative data, and visualizes relevant biological pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound is a piperazine derivative that functions as a high-affinity antagonist to the dopamine transporter (DAT).[1] By binding to DAT, this compound effectively blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is of significant interest in Parkinson's disease research, as the disease is characterized by a progressive loss of dopamine-producing neurons in the substantia nigra.[2]
The selectivity of this compound for the dopamine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), makes it a valuable tool for specifically investigating the role of dopamine in motor control and neurodegeneration.
Quantitative Data: Binding Affinities and In Vitro Efficacy
The following tables summarize the binding affinities and inhibitory concentrations of this compound for the dopamine, norepinephrine, and serotonin transporters. This data highlights the compound's potency and selectivity.
Table 1: this compound Binding Affinity (Kd) and Inhibitory Potency (Ki)
| Transporter | Species | Preparation | Kd (nM) | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | Human | Caudate Nucleus Membranes | 2.34 ± 0.18 | - | [3] |
| Dopamine Transporter (DAT) | Rat | Striatal Membranes | 5.5 | - | [4] |
| Dopamine Transporter (DAT) | Human | Post-mortem Brain Membranes | 1-1.5 | 30-130 | [5] |
| Dopamine Transporter (DAT) | COS-7 Cells | - | 1.08 | - | [6] |
| CYP2D6 | Human | P450s expressed in yeast cells | 42.2 | - | [1] |
Table 2: this compound Inhibitory Concentration (IC50) Values
| Transporter | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | 3.7 | |
| Norepinephrine Transporter (NET) | 289 | |
| Serotonin Transporter (SERT) | 1261 |
Experimental Protocols
This section provides detailed methodologies for utilizing this compound in established rodent models of Parkinson's disease.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The 6-OHDA model is a widely used neurotoxic model that selectively destroys dopaminergic neurons.
Protocol for 6-OHDA Lesioning and Behavioral Assessment:
-
Animal Model: Adult male Sprague-Dawley rats (200-250g).
-
Anesthesia: Anesthetize rats with isoflurane.
-
Stereotaxic Surgery:
-
Position the rat in a stereotaxic frame.
-
Perform a midline incision to expose the skull.
-
Drill a burr hole over the medial forebrain bundle (MFB) at the following coordinates relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -7.8 mm.[7]
-
-
6-OHDA Administration:
-
Prepare a solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 2 mg/mL.[7]
-
Using a Hamilton syringe, slowly infuse 4 µL of the 6-OHDA solution into the MFB at a rate of 1 µL/min.[7]
-
Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.[7]
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including soft food and hydration.
-
Behavioral Testing (e.g., Rotational Behavior):
-
Two to three weeks post-lesion, assess rotational behavior induced by a dopamine agonist (e.g., apomorphine, 0.5 mg/kg, s.c.) or a dopamine-releasing agent (e.g., d-amphetamine, 5 mg/kg, i.p.).
-
Record the number of full (360°) contralateral turns over a 90-minute period. A stable lesion is typically indicated by a consistent high rate of rotation.
-
MPTP Mouse Model of Parkinson's Disease
The MPTP model is another common neurotoxic model that recapitulates some of the pathological features of Parkinson's disease.
Protocol for MPTP Administration and Neurochemical Analysis:
-
Animal Model: Adult male C57BL/6 mice.
-
MPTP Administration:
-
Prepare a solution of MPTP hydrochloride in sterile saline.
-
Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP, spaced 2 hours apart.
-
-
Tissue Collection and Preparation:
-
Seven days after the last MPTP injection, euthanize the mice.
-
Rapidly dissect the substantia nigra and striatum.
-
-
Neurochemical Analysis (e.g., Western Blot for Tyrosine Hydroxylase):
-
Homogenize the tissue samples in appropriate lysis buffer.
-
Determine protein concentration using a standard assay.
-
Perform Western blot analysis using antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons and terminals.[8]
-
In Vivo Microdialysis for Measuring Extracellular Dopamine
This technique allows for the direct measurement of neurotransmitter levels in the brain of a freely moving animal.
Protocol for In Vivo Microdialysis:
-
Animal Model: Rats with a unilateral 6-OHDA lesion.
-
Guide Cannula Implantation:
-
Under anesthesia, implant a guide cannula stereotaxically into the striatum of the lesioned hemisphere.[9]
-
-
Microdialysis Probe Insertion:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular dopamine levels.[10]
-
-
This compound Administration:
-
Administer this compound (e.g., via reverse dialysis through the probe or systemic injection) and continue collecting dialysate samples to measure the change in extracellular dopamine concentration. This compound at a concentration of 100 µM in the perfusate can increase extracellular dopamine levels.[6]
-
-
Dopamine Analysis:
-
Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in Parkinson's disease research.
Caption: Mechanism of action of this compound at the dopaminergic synapse.
Caption: Potential neuroprotective signaling pathway modulated by this compound.
Caption: Experimental workflow for evaluating this compound in a 6-OHDA rat model.
References
- 1. Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Therapeutic Strategies against Parkinson’s Disease: Recent Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]GBR-12935 binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Quantification of MPTP-induced dopaminergic neurodegeneration in the mouse substantia nigra by laser capture microdissection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo microdialysis studies on somatodendritic dopamine release in the rat substantia nigra: effects of unilateral 6-OHDA lesions and GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
[3H]GBR 12935: A Comprehensive Technical Guide for Dopamine Transporter Radioligand Binding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of [3H]GBR 12935 as a selective and high-affinity radioligand for the dopamine transporter (DAT). This compound, a piperazine derivative, is a potent inhibitor of dopamine reuptake, making its tritiated form an invaluable tool for characterizing the DAT in various experimental settings.[1] This document details the quantitative binding characteristics of [3H]this compound, provides standardized experimental protocols for its use in radioligand binding assays, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The binding affinity (Kd) and receptor density (Bmax) of [3H]this compound for the dopamine transporter have been determined in various preparations. The following tables summarize key quantitative data from published studies, providing a comparative overview for researchers.
Table 1: Binding Characteristics of [3H]this compound in Rodent Brain Tissue
| Brain Region | Preparation | Kd (nM) | Bmax (pmol/mg tissue or protein) | Species | Reference |
| Striatum | Membranes | 5.5 | 760 pmol/mg tissue | Rat | [2] |
| Striatum | Crude Synaptosomal Membranes | Not Specified | Not Specified | Rat | [3] |
| Caudate Nucleus | Membranes | 2.34 ± 0.18 | 1.36 ± 0.18 pmol/mg protein | Human | [4] |
Table 2: Binding Characteristics of [3H]this compound in Cell Lines
| Cell Line | Kd (nM) | Reference |
| COS-7 | 1.08 | [5] |
Table 3: Inhibitory Activity of GBR Compounds
| Compound | Activity | IC50 / Kd | Target | Reference |
| GBR 12909 | Neuronal Dopamine Uptake Blocker | 1-6 nM | Dopamine Transporter | [6] |
| This compound | Neuronal Dopamine Uptake Blocker | 1-6 nM | Dopamine Transporter | [6] |
| GBR 12909 | Vesicular Dopamine Uptake Inhibition | 34-45 nM | Synaptic Vesicles | [6] |
| This compound | Vesicular Dopamine Uptake Inhibition | 34-45 nM | Synaptic Vesicles | [6] |
| [3H]this compound | Binding to CYP2D6 | 42.2 nM | Cytochrome P450 2D6 | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following sections provide standardized protocols for performing radioligand binding assays using [3H]this compound.
Protocol 1: Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [3H]this compound.[9][10][11]
1. Membrane Preparation:
-
Dissect the brain region of interest (e.g., striatum) on ice.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh ice-cold buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer to a desired protein concentration (determined by a protein assay like the Bradford method).
2. Assay Procedure:
-
Set up assay tubes containing:
-
A range of concentrations of [3H]this compound (e.g., 0.1 to 20 nM).
-
Membrane preparation (typically 50-150 µg of protein).
-
Assay buffer to a final volume (e.g., 250 µL).
-
-
For determining non-specific binding, include a parallel set of tubes containing a high concentration of a competing non-radioactive ligand (e.g., 10 µM unlabeled this compound or cocaine).
-
Incubate the tubes at a specific temperature (e.g., 0°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[2][12]
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filters.[12]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression analysis to fit a one-site binding hyperbola, which will yield the Kd and Bmax values.
Protocol 2: Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the DAT by measuring its ability to displace the specific binding of [3H]this compound.[9][11]
1. Membrane Preparation:
-
Follow the same procedure as described in Protocol 1.
2. Assay Procedure:
-
Set up assay tubes containing:
-
A fixed concentration of [3H]this compound (typically at or near its Kd value).
-
A range of concentrations of the unlabeled test compound.
-
Membrane preparation (typically 50-150 µg of protein).
-
Assay buffer to a final volume (e.g., 250 µL).
-
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known DAT inhibitor).
-
Incubate, filter, and measure radioactivity as described in Protocol 1.
3. Data Analysis:
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from a saturation experiment.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of [3H]this compound in DAT research.
Caption: Experimental workflow for [3H]this compound radioligand binding assay.
Caption: Simplified signaling and interaction at the dopamine transporter.
The dopamine transporter's function is modulated by various intracellular signaling pathways.[13][14] Protein kinase C (PKC) and Extracellular signal-regulated kinase (ERK) are two well-characterized kinases that can phosphorylate the DAT, leading to its internalization and a subsequent reduction in dopamine reuptake capacity.[15][16] [3H]this compound binds to the extracellular domain of the DAT, effectively blocking the reuptake of dopamine. This interaction is central to its utility as a radioligand for quantifying DAT levels and assessing the potency of other DAT inhibitors. The binding of [3H]this compound is sodium-dependent, highlighting the reliance of the transporter on the sodium gradient for its function.[3][4]
References
- 1. GBR-12935 - Wikipedia [en.wikipedia.org]
- 2. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of sodium-dependent [3H]GBR-12935 binding in brain: a radioligand for selective labelling of the dopamine transport complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
- 15. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
GBR 12935 and its Impact on Locomotor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of GBR 12935, a potent and selective dopamine uptake inhibitor, on locomotor activity. By synthesizing data from multiple preclinical studies, this document offers a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Dopamine Transporter Blockade
This compound primarily exerts its effects by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons.[1] This action inhibits the reuptake of dopamine from the synaptic cleft, leading to an accumulation of extracellular dopamine. The increased availability of dopamine to bind with postsynaptic receptors is the principal mechanism underlying the observed changes in locomotor activity. While GBR 12909 and this compound are potent neuronal dopamine uptake blockers, they have also been shown to inhibit dopamine uptake into brain synaptic vesicles, although at higher concentrations than required for neuronal uptake inhibition.[2]
Signaling Pathway of this compound-Induced Locomotor Activity
Caption: this compound blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.
Quantitative Effects on Locomotor Activity
The stimulant effects of this compound on locomotor activity have been quantified in various animal models, primarily in rodents. The data consistently demonstrates a dose-dependent increase in locomotion.
Dose-Response Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg) | Mouse Strain | Effect on Locomotor Activity | Reference |
| 10 | C57BL/6J | Greater elevation in locomotion compared to DBA/2J mice at this dose. | [3] |
| 10 | DBA/2J | Stimulated locomotor activity. | [3] |
| Not Specified | LS/IBG | U-shaped dose-response curve with a maximum inhibition of 47% of control via microinjections into the medial prefrontal cortex. | [4] |
Comparative Locomotor Effects: this compound vs. Cocaine
| Compound | Dose (mg/kg) | Mouse Strain | Key Findings | Reference |
| This compound | 10 | C57BL/6J & DBA/2J | Locomotor stimulation remained consistent with repeated injections in both strains. No stereotypies were induced. | [3] |
| Cocaine | 32 | C57BL/6J | Locomotor activity remained relatively consistent with repeated injections. No stereotypy induced. | [3] |
| Cocaine | 32 | DBA/2J | Stimulant effects diminished to near control levels upon repeated injections. Sensitization to cocaine-induced stereotypy. | [3] |
Experimental Protocols
The following sections detail the typical methodologies employed in studies investigating the effects of this compound on locomotor activity.
Animal Models
-
Species: Mice are the most commonly used species.
-
Strains: Inbred strains such as C57BL/6J and DBA/2J are frequently selected due to their well-characterized and differing behavioral responses to psychostimulants.[3][5]
Drug Preparation and Administration
-
This compound: Typically dissolved in a vehicle such as saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route. For region-specific effects, microinjections directly into brain areas like the medial prefrontal cortex are utilized.[4]
Locomotor Activity Measurement
-
Apparatus: Automated locomotor activity chambers are standard. These are typically clear polycarbonate boxes equipped with infrared photobeam detectors to track horizontal and vertical movements.
-
Data Acquisition: Computerized systems record the number of photobeam breaks over a specified time, which is then converted into distance traveled or activity counts.
Experimental Workflow
A typical experiment to assess the locomotor effects of this compound follows a structured workflow.
Caption: Standard workflow for a this compound locomotor activity study.
Data Analysis
-
Parameters: The primary dependent variable is locomotor activity, often quantified as total distance traveled (in cm or m), number of horizontal beam breaks, or time spent mobile.
-
Statistical Analysis: Data is typically analyzed using analysis of variance (ANOVA) to compare dose groups and vehicle controls, followed by post-hoc tests to identify specific group differences. Student's t-tests may be used for direct comparisons between two groups.
Summary and Implications for Drug Development
This compound serves as a valuable research tool for investigating the role of the dopamine transporter in locomotor activity and other behaviors. Its selective action allows for the specific interrogation of the dopaminergic system. For drug development professionals, understanding the locomotor profile of a DAT inhibitor like this compound is crucial. The potential for psychomotor stimulation is a key consideration in the development of novel therapeutics targeting the dopamine system, particularly for conditions such as ADHD, depression, and substance use disorders. The lack of stereotypy induction with this compound, in contrast to cocaine, suggests that it may have a different, and potentially more favorable, side-effect profile.[3] Further research into the nuanced effects of this compound and other DAT inhibitors will continue to inform the development of safer and more effective medications.
References
- 1. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cocaine and this compound: effects on locomotor activity and stereotypy in two inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations in locomotor activity after microinjections of GBR-12909, selective dopamine antagonists or neurotensin into the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for G-12935 In Vivo Microdialysis
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments using GBR 12935, a potent and selective dopamine reuptake inhibitor.[1][2] This guide is intended for researchers, scientists, and drug development professionals investigating the dopaminergic system.
Introduction
This compound is a valuable pharmacological tool for studying the role of the dopamine transporter (DAT) in various physiological and pathological processes.[1][3] In vivo microdialysis is a widely used technique to measure the levels of extracellular neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[4][5][6][7] This protocol outlines the necessary steps for utilizing this compound in conjunction with in vivo microdialysis to assess its effects on dopamine neurotransmission.
Key Applications
-
Investigating the mechanism of action of novel psychoactive compounds.
-
Studying the pathophysiology of disorders involving dopaminergic dysfunction, such as Parkinson's disease.[1]
-
Screening potential therapeutic agents targeting the dopamine transporter.
Experimental Protocols
This section details the materials and methods required for a typical in vivo microdialysis experiment with this compound in rodents.
Materials
-
Animals: Adult male Wistar rats (or other appropriate rodent strain).
-
Surgical Equipment: Stereotaxic apparatus, anesthesia machine, surgical drill, and instruments.[8]
-
Microdialysis Probes: Concentric microdialysis probes with a suitable molecular weight cut-off.[9]
-
Guide Cannula: To facilitate the insertion of the microdialysis probe.[8][9]
-
Perfusion Pump: For controlled delivery of artificial cerebrospinal fluid (aCSF).
-
Fraction Collector: For automated collection of dialysate samples.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-EC) for dopamine quantification.[10]
-
This compound Dihydrochloride: To be dissolved in aCSF.
-
Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85. The pH should be adjusted to 7.4.
Methods
1. Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.[8]
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., nucleus accumbens or striatum).
-
Implant a guide cannula just above the target region and secure it with dental cement.[8]
-
Allow the animal to recover for a minimum of 48 hours post-surgery.
2. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular dopamine levels.
3. Baseline Sample Collection:
-
Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of dopamine concentration.
-
The average concentration of these samples will be considered 100%.
4. This compound Administration:
-
This compound can be administered either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the microdialysis probe.
-
For local administration, switch the perfusion medium from aCSF to aCSF containing the desired concentration of this compound.
5. Post-Administration Sample Collection:
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined duration to monitor the effect of this compound on extracellular dopamine levels.
6. Sample Analysis:
-
Analyze the collected dialysate samples for dopamine content using HPLC-EC.[10]
-
Quantify the dopamine concentration in each sample.
7. Histological Verification:
-
At the end of the experiment, euthanize the animal.
-
Perfuse the brain and slice it to histologically verify the correct placement of the microdialysis probe.[10]
Data Presentation
The following tables summarize quantitative data from representative studies using this compound in in vivo microdialysis experiments.
| Drug Administration | Brain Region | Concentration | Peak Increase in Extracellular Dopamine (% of Basal) | Reference |
| Local Perfusion | Nucleus Accumbens | 100 µM | ~350% | [10] |
| Local Perfusion | Nucleus Accumbens | 10 nM | ~400% | [2] |
| Systemic (i.p.) | Ventral Tegmental Area | Not Specified | Slight but significant increase | [11] |
| Parameter | Value |
| This compound Kd for DAT | 1.08 nM (in COS-7 cells) |
| This compound K D for [3H]this compound binding in rat striatum | 5.5 nM |
| This compound Bmax for [3H]this compound binding in rat striatum | 760 pmol/mg tissue |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action at the dopamine synapse.
In Vivo Microdialysis Experimental Workflow
References
- 1. GBR-12935 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [3H]this compound binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 6. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo microdialysis in the rat: low cost and low labor construction of a small diameter, removable, concentric-style microdialysis probe system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Studying Dopamine Clearance Rates Using GBR 12935
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBR 12935 is a potent and highly selective diarylpiperazine antagonist for the dopamine transporter (DAT), effectively blocking dopamine reuptake.[1][2] This property makes it an invaluable tool in neuroscience research for investigating the dynamics of dopamine transmission and quantifying dopamine clearance rates. These application notes provide detailed protocols for utilizing this compound in conjunction with fast-scan cyclic voltammetry (FSCV) and in vivo microdialysis to elucidate the kinetics of dopamine clearance.
Mechanism of Action: this compound exhibits high affinity for the dopamine transporter, with a binding constant (Kd) of approximately 1.08 nM in COS-7 cells and 2.34 nM in the human caudate nucleus. By binding to DAT, it non-competitively inhibits the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of extracellular dopamine, which can be precisely measured to study clearance kinetics. Studies have shown that this compound can increase extracellular dopamine levels to 350-400% of basal levels.
Data Presentation
The primary goal of these experiments is to determine the effect of this compound on the kinetic parameters of dopamine clearance, specifically the maximum uptake rate (Vmax) and the Michaelis-Menten constant (Km). The following table provides a template for summarizing quantitative data obtained from such studies.
| Treatment Group | This compound Concentration | Vmax (μM/s) | Km (μM) | Percent Change in Dopamine Clearance Rate |
| Control (Vehicle) | 0 | N/A | ||
| This compound | Low Dose (e.g., 1 mg/kg) | |||
| This compound | Medium Dose (e.g., 5 mg/kg) | |||
| This compound | High Dose (e.g., 10 mg/kg) |
This table should be populated with experimentally derived mean values ± SEM. Vmax and Km are determined by fitting the dopamine clearance curve to the Michaelis-Menten equation.
Mandatory Visualizations
Dopamine Signaling Pathway and this compound Inhibition
Caption: Dopamine signaling pathway at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).
Experimental Workflow for Dopamine Clearance Measurement
Caption: Experimental workflows for studying dopamine clearance using FSCV and in vivo microdialysis with this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound dihydrochloride is typically used for in vivo experiments due to its water solubility.
Vehicle:
-
Saline (0.9% NaCl): A common vehicle for systemic administration.
-
Artificial Cerebrospinal Fluid (aCSF): Used for direct brain infusions via microdialysis. The composition of aCSF is typically (in mM): 145 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, and 2.0 Na2HPO4, adjusted to pH 7.4.
-
DMSO/Saline Mixtures: For initial solubilization, this compound can be dissolved in a small amount of DMSO and then diluted with saline. A common preparation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Concentration Range:
-
Systemic Administration (i.p. or i.v.): Doses typically range from 1 to 32 mg/kg.
-
Microdialysis Perfusion: Concentrations in the perfusate can range from 10 to 100 µM.
Preparation Steps:
-
Weigh the desired amount of this compound dihydrochloride.
-
If using a co-solvent, dissolve the compound in the appropriate volume of DMSO first.
-
Add the remaining vehicle components (e.g., PEG300, Tween-80, Saline) sequentially, ensuring complete dissolution at each step.
-
For direct aqueous dissolution, dissolve this compound dihydrochloride directly in saline or aCSF. Gentle warming and sonication can aid dissolution.
-
Prepare fresh on the day of the experiment to ensure stability.
Protocol 1: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Clearance Kinetics
FSCV is an electrochemical technique with high temporal and spatial resolution, ideal for measuring sub-second changes in dopamine concentration.
Materials:
-
Carbon-fiber microelectrodes
-
Ag/AgCl reference electrode
-
FSCV system (e.g., potentiostat, headstage)
-
Data acquisition software
-
Stimulating electrode (bipolar)
-
Anesthetized animal preparation or brain slice preparation
-
This compound solution and vehicle
Procedure:
-
Electrode Implantation: Surgically implant the carbon-fiber microelectrode and the stimulating electrode in the brain region of interest (e.g., striatum, nucleus accumbens). Place the reference electrode in a distant location.
-
Establish Baseline: Apply the FSCV waveform (e.g., a triangular waveform from -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz) and allow the background current to stabilize.
-
Evoke Dopamine Release: Apply a short electrical stimulation (e.g., 30 pulses at 60 Hz) to evoke dopamine release.
-
Record Dopamine Signal: Record the resulting change in current, which is proportional to the dopamine concentration. The signal will show a rapid increase (release) followed by a slower decay (clearance).
-
Administer this compound: Administer this compound systemically (e.g., i.p.) or locally via a micropipette. Administer the vehicle to the control group.
-
Post-Treatment Recording: After a sufficient time for the drug to take effect (e.g., 20-30 minutes for systemic administration), repeat the electrical stimulation and recording procedure.
-
Data Analysis:
-
Convert the recorded current to dopamine concentration using a post-experiment calibration with known dopamine concentrations.
-
Analyze the decay phase of the dopamine signal to determine clearance kinetics.
-
Fit the clearance curve to a Michaelis-Menten model to calculate Vmax and Km. Specialized software can be used for this analysis. The uptake rate (v) is calculated as: v = Vmax / (1 + (Km / [DA])).
-
Protocol 2: In Vivo Microdialysis for Measuring Dopamine Clearance
In vivo microdialysis allows for the sampling of extracellular molecules in awake, freely moving animals.
Materials:
-
Microdialysis probes (with appropriate molecular weight cutoff)
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
-
Animal preparation with a guide cannula implanted in the target brain region
-
This compound solution in aCSF
Procedure:
-
Probe Insertion: Insert the microdialysis probe through the guide cannula into the brain region of interest.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Establish Basal Levels: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) until a stable baseline concentration of dopamine is established. This typically takes 2-3 hours.
-
Reverse Dialysis of this compound: Switch the perfusion medium to aCSF containing the desired concentration of this compound.
-
Sample Collection: Continue to collect dialysate samples at the same intervals.
-
Dopamine Quantification: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.
-
Data Analysis and Clearance Calculation:
-
Calculate the percentage change in extracellular dopamine concentration from baseline after the administration of this compound.
-
Dopamine clearance can be estimated using the "no net flux" method. This involves perfusing the probe with several different known concentrations of dopamine and measuring the net flux across the membrane. The point of no net flux represents the endogenous extracellular concentration. By performing this before and after this compound administration, the change in clearance can be quantified.
-
Conclusion
This compound is a powerful pharmacological tool for elucidating the mechanisms of dopamine clearance. The protocols outlined above, utilizing FSCV and in vivo microdialysis, provide robust methods for quantifying the effects of this compound on dopamine clearance kinetics. Careful experimental design and data analysis will yield valuable insights into the role of the dopamine transporter in both normal physiological processes and pathological conditions.
References
GBR 12935 Administration for Behavioral Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of GBR 12935, a potent and selective dopamine transporter (DAT) inhibitor, in the context of behavioral experiments. This compound is a valuable tool for investigating the role of the dopaminergic system in various behaviors and for screening potential therapeutic agents targeting dopamine reuptake.
Mechanism of Action
This compound is a piperazine derivative that acts as a high-affinity antagonist at the dopamine transporter. By blocking DAT, this compound inhibits the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels. This potentiation of dopaminergic neurotransmission underlies its significant effects on behavior.
Signaling Pathways
The primary mechanism of this compound involves the blockade of the dopamine transporter (DAT). This action increases the concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors (D1 and D2). The downstream signaling cascades of these receptors are complex and can modulate neuronal excitability and gene expression.
Figure 1: Mechanism of Action of this compound.
The increased synaptic dopamine resulting from this compound administration activates both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors on the postsynaptic neuron. These G-protein coupled receptors trigger distinct downstream signaling cascades.
Figure 2: Downstream Signaling of Dopamine D1 and D2 Receptors.
Data Presentation: Effects of this compound on Behavior
The following tables summarize quantitative data from behavioral experiments using this compound.
Table 1: Effects of this compound on Locomotor Activity in Mice
| Mouse Strain | Administration Route | Dose (mg/kg) | Change in Locomotor Activity | Reference |
| C57BL/6J | Injection | 10 | Maximally active dose, greater elevation than in DBA/2J mice | [1] |
| DBA/2J | Injection | 10 | Less elevation in locomotion compared to C57BL/6J mice | [1] |
| C57BL/6J | Injection | 1-32 (repeated) | Consistent locomotor stimulation with repeated injections | [1] |
| DBA/2J | Injection | 1-32 (repeated) | Consistent locomotor stimulation with repeated injections | [1] |
Table 2: Effects of this compound on Dopamine Levels and Self-Administration
| Species | Behavioral Paradigm | Administration Route | Dose | Effect | Reference |
| Rat | Microdialysis | Local perfusion in Nucleus Accumbens | 100 µM | Increased extracellular dopamine to ~350-400% of basal levels | [2] |
| Rhesus Monkey | Cocaine Self-Administration | Intramuscular (IM) | 3 mg/kg | Decreased cocaine-maintained behavior |
Experimental Protocols
1. Preparation of this compound Solution for In Vivo Administration
This compound dihydrochloride often requires a specific vehicle for complete solubilization for in vivo use. The following protocol is a widely used method.[3]
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound dihydrochloride in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection solution, follow this volumetric ratio:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of the final solution: a. Add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly. b. Add 50 µL of Tween-80 and mix until the solution is homogeneous. c. Add 450 µL of sterile saline to reach the final volume of 1 mL and mix well.
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[3]
-
It is recommended to prepare the working solution fresh on the day of the experiment.[3]
2. Administration Routes
The choice of administration route can significantly impact the pharmacokinetic profile of this compound and, consequently, its behavioral effects.
References
Application Notes and Protocols for GBR 12935 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GBR 12935, a potent and selective dopamine transporter (DAT) inhibitor, in various cell culture applications. Detailed protocols for key experiments are provided to facilitate research in neurobiology, pharmacology, and drug discovery.
Introduction
This compound is a high-affinity ligand for the dopamine transporter, effectively blocking the reuptake of dopamine from the synaptic cleft.[1] This property makes it an invaluable tool for studying the role of DAT in normal physiological processes and in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease.[2][3][4]
Mechanism of Action
This compound acts as a competitive inhibitor at the dopamine binding site on the dopamine transporter.[2][5] By blocking dopamine reuptake, this compound increases the extracellular concentration of dopamine, thereby potentiating dopaminergic signaling.
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound from in vitro studies.
| Parameter | Cell Line/System | Value | Reference |
| Binding Affinity (Kd) | COS-7 cells | 1.08 nM | |
| Human caudate nucleus | 2.34 nM | [2] | |
| Human striatum | 3.2 nM | [4] | |
| Rat striatal membranes | 5.5 nM | [1] | |
| Inhibitory Concentration (IC50) | HEK293 cells (hNET) | 0.165 µM | |
| Dopamine Uptake Inhibition | Homogenates of nucleus accumbens | 1-9 nM (dose-dependent) | |
| Effect on Extracellular Dopamine | Nucleus accumbens | ~400% increase at 10 nM |
Signaling Pathways
This compound, by inhibiting the dopamine transporter, modulates downstream signaling pathways. The primary effect is the enhancement of dopamine receptor activation due to increased extracellular dopamine. The dopamine transporter itself is also subject to regulation by intracellular signaling cascades, including those involving Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK).
Experimental Protocols
Dopamine Uptake Inhibition Assay
This protocol determines the potency of this compound in inhibiting dopamine uptake in cells expressing the dopamine transporter.
Experimental Workflow:
Methodology:
-
Cell Plating: Plate cells stably or transiently expressing the dopamine transporter (e.g., HEK293-DAT or SH-SY5Y cells) in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-incubation with this compound:
-
Prepare a serial dilution of this compound in assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer only) and a positive control (e.g., a known DAT inhibitor like cocaine).
-
-
Dopamine Uptake:
-
Prepare a solution of [3H]-Dopamine in assay buffer at a final concentration of 10-20 nM.
-
Add the [3H]-Dopamine solution to each well and incubate for 10-20 minutes at 37°C.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution from the wells.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular [3H]-Dopamine.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of dopamine uptake inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Assessment of Downstream Signaling (p-ERK Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of ERK, a downstream signaling molecule.
Methodology:
-
Cell Culture and Treatment:
-
Culture neuronal cells (e.g., SH-SY5Y) in 6-well plates until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 5, 15, 30 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Neuroprotection Assay in an in vitro Parkinson's Disease Model (MPP+ Toxicity)
This protocol evaluates the potential neuroprotective effects of this compound against the neurotoxin MPP+ in SH-SY5Y cells.
Methodology:
-
Cell Culture:
-
Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach.
-
-
Pre-treatment with this compound:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Induction of Toxicity:
-
Expose the cells to MPP+ (e.g., 1-2 mM) for 24-48 hours. Include control wells with no treatment, this compound alone, and MPP+ alone.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Compare the viability of cells treated with MPP+ alone to those pre-treated with this compound.
-
Alpha-Synuclein Aggregation Assay (Thioflavin T Assay)
This protocol can be adapted to investigate the indirect effects of modulating dopaminergic tone with this compound on alpha-synuclein aggregation.
Methodology:
-
Preparation of Alpha-Synuclein:
-
Prepare recombinant human alpha-synuclein protein.
-
-
Aggregation Reaction:
-
In a 96-well plate, combine alpha-synuclein (e.g., 50-100 µM) with Thioflavin T (ThT) in an aggregation buffer.
-
To investigate the effect of this compound, neuronal cells (e.g., SH-SY5Y) can be pre-treated with this compound, and the conditioned media or cell lysates can be added to the in vitro aggregation reaction.
-
-
Monitoring Aggregation:
-
Incubate the plate at 37°C with continuous shaking in a plate reader.
-
Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time to generate aggregation curves.
-
Compare the lag time and the maximum fluorescence intensity between different conditions.
-
Conclusion
This compound is a versatile and potent tool for studying the dopamine transporter in cell culture. The protocols outlined in these application notes provide a framework for investigating its effects on dopamine uptake, intracellular signaling, neuroprotection, and its potential role in modulating processes relevant to neurodegenerative diseases. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.
References
- 1. [3H]GBR-12935 binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]GBR-12935 binding to dopamine uptake sites in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for mutually exclusive binding of cocaine, BTCP, this compound, and dopamine to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Stereotypical Behavior Induced by GBR 12935
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBR 12935 is a potent and selective dopamine reuptake inhibitor, binding with high affinity to the dopamine transporter (DAT)[1][2][3]. By blocking DAT, this compound increases the extracellular concentration of dopamine in the brain, leading to enhanced dopaminergic neurotransmission[1][4]. This mechanism is central to its use in neuroscience research, particularly in studies of dopamine system function and dysfunction, such as in models of Parkinson's disease[2][5]. While psychostimulants that increase dopamine levels, like cocaine and amphetamine, are well-known to induce stereotyped behaviors (repetitive, invariant, and aimless movements), studies have shown that this compound robustly stimulates locomotor activity but does not typically induce stereotypy in mice[1][3][6].
Stereotypies are important behavioral markers in preclinical models of neuropsychiatric disorders, including schizophrenia and autism spectrum disorders[7][8]. The assessment of such behaviors is crucial for the development of novel therapeutics. Although this compound is not a classic inducer of stereotypy, this protocol provides a comprehensive framework for its systematic assessment, which can be adapted for other compounds. This allows researchers to rigorously evaluate the full behavioral profile of this compound and similar molecules. The following protocol details a standardized method for observing and quantifying potential stereotypical behaviors in rodents following the administration of this compound.
Data Presentation
Table 1: this compound Dosing Regimen
| Parameter | Value | Notes |
| Compound | This compound Dihydrochloride | The salt form generally has better water solubility[1]. |
| Vehicle | 0.9% Saline or as determined by solubility | Ensure the vehicle is inert and does not produce behavioral effects. |
| Route of Administration | Intraperitoneal (i.p.) | A common route for systemic administration in rodents. |
| Dosage Range | 1 - 32 mg/kg | This range has been shown to affect locomotor activity[3][6]. A dose of 10 mg/kg is often maximally effective for locomotion[6]. |
| Injection Volume | 5 - 10 mL/kg | Adjust based on animal weight to ensure accurate dosing. |
Table 2: Stereotypy Scoring Scale
This scale is adapted from standard observational methods for assessing drug-induced stereotypy[9][10].
| Score | Behavioral Manifestation | Description |
| 0 | Asleep or inactive | Animal is quiescent, no spontaneous activity. |
| 1 | Normal activity | Animal is active, engaging in normal exploratory behavior, grooming, or rearing without repetition. |
| 2 | Increased locomotion | Animal displays hyperactivity and increased exploratory behavior. |
| 3 | Discontinuous stereotypy | Repetitive behaviors such as sniffing, head weaving, or rearing are present but are periodically interrupted by other activities. |
| 4 | Continuous, non-dyskinetic stereotypy | Continuous, repetitive sniffing, head weaving, or gnawing. The animal remains in one location. |
| 5 | Continuous, dyskinetic stereotypy | Continuous, repetitive behaviors including licking or biting of the cage or self. |
| 6 | Severe, dyskinetic stereotypy | Repetitive, intense licking and biting of the cage or self, often with self-injurious behavior. |
Experimental Protocols
Animal Subjects and Housing
-
Species: Male mice (e.g., C57BL/6J or DBA/2J strains) are commonly used[6]. Note that strain differences in response to psychostimulants exist[6].
-
Age/Weight: Young adult mice (8-12 weeks old) are typically used.
-
Housing: House animals in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. Handle the animals for several days prior to testing to minimize stress-induced behavioral alterations.
Drug Preparation and Administration
-
Prepare a stock solution of this compound dihydrochloride in the chosen vehicle.
-
On the day of the experiment, dilute the stock solution to the final desired concentrations.
-
Weigh each animal immediately before injection to ensure accurate dosing.
-
Administer the appropriate dose of this compound or vehicle via intraperitoneal injection.
Behavioral Observation and Scoring
-
Habituation: Place each animal individually into a clean, standard observation cage (e.g., a clear polycarbonate cage) without bedding. Allow the animals to habituate to the testing environment for at least 30-60 minutes before drug administration.
-
Observation Period: Following injection, begin the observation period. A typical duration is 60-120 minutes, as peak effects of many psychostimulants occur within the first 30-60 minutes[11].
-
Time-Sampling Procedure: A time-sampling method is recommended for unbiased scoring[9][10].
-
Observe each animal for a brief period (e.g., 1 minute) at regular intervals (e.g., every 5 or 10 minutes) throughout the observation period.
-
During each 1-minute observation window, assign a stereotypy score based on the predominant behavior observed according to the scale in Table 2.
-
-
Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to avoid bias[9][10].
-
Data Recording: Record the scores for each animal at each time point on a scoring sheet. The total stereotypy score for each animal can be calculated as the sum of scores over the observation period.
Data Analysis
-
Group the data by treatment condition (vehicle vs. different doses of this compound).
-
Calculate the mean and standard error of the mean (SEM) for the stereotypy scores for each group at each time point.
-
Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare individual groups. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Caption: Mechanism of this compound action on the dopamine synapse.
Caption: Experimental workflow for assessing this compound-induced stereotypy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GBR-12935 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. [3H]this compound binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of cocaine and this compound: effects on locomotor activity and stereotypy in two inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Stereotypic Behavior in Nonhuman Primates as a Model for the Human Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
GBR 12935: Application Notes and Protocols for In Vitro Dopamine Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBR 12935 is a potent and selective dopamine reuptake inhibitor widely utilized in neuroscience research to study the function of the dopamine transporter (DAT).[1][2] As a piperazine derivative, it exhibits high affinity for DAT, making it an invaluable tool for in vitro dopamine uptake assays.[1][2] These assays are crucial for screening potential therapeutic compounds targeting dopaminergic pathways, which are implicated in various neurological and psychiatric disorders such as Parkinson's disease, ADHD, and addiction.[2][3] This document provides detailed application notes and protocols for the use of this compound in such assays.
Mechanism of Action
This compound functions as a competitive inhibitor at the dopamine transporter.[4] It binds to the dopamine binding site on the DAT protein, thereby blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[4] This inhibition leads to an increase in the extracellular concentration of dopamine, prolonging its signaling effects.[1] The radiolabeled form, [3H]this compound, is a specific high-affinity ligand used to label the dopamine transport complex, allowing for detailed binding studies.[2][5][6]
Biochemical and Pharmacological Properties
This compound is characterized by its high affinity and selectivity for the dopamine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] The dihydrochloride salt form of this compound is often used in research due to its enhanced water solubility and stability.[1]
Signaling Pathway of Dopamine Reuptake and Inhibition by this compound
Caption: Dopamine reuptake at the presynaptic terminal and its inhibition by this compound.
Quantitative Data
The following tables summarize the binding affinities and inhibitory concentrations of this compound for monoamine transporters.
| Binding Affinity (Kd) of this compound | |
| Preparation | Kd (nM) |
| COS-7 cells | 1.08[1] |
| Rat striatal membranes | 5.5[5] |
| Human striatum | 3.2[6] |
| Human caudate nucleus | 2.34[7] |
| Human CYP2D6 | 42.2[8] |
| Inhibitory Potency (IC50/Ki) of this compound and Related Compounds | |||
| Compound | Target | Assay | Value (nM) |
| GBR 12909 | DAT | Synaptosomal dopamine uptake | Ki = 1[4] |
| GBR 12909 | NET | Noradrenaline uptake | >100[4] |
| GBR 12909 | SERT | 5-HT uptake | >100[4] |
| Cocaine | DAT | [3H]dopamine uptake | IC50 ≈ 350[9] |
Experimental Protocols
In Vitro Dopamine Uptake Inhibition Assay
This protocol is designed to measure the potency of test compounds, such as this compound, in inhibiting dopamine uptake in cells expressing the dopamine transporter.[10][11]
Materials:
-
Cells stably or transiently expressing DAT (e.g., HEK293-hDAT, N27 cells).[3][10][12]
-
Culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin).
-
Poly-D-lysine coated 96-well plates.
-
Krebs-HEPES buffer (KHB) or similar assay buffer.
-
[3H]Dopamine (radiolabeled).
-
Unlabeled dopamine.
-
Test compounds (e.g., this compound).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Plating:
-
Seed DAT-expressing cells in poly-D-lysine coated 96-well plates at a density that results in a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a solution of [3H]Dopamine mixed with unlabeled dopamine in assay buffer to achieve the desired final concentration (e.g., 10-20 nM).
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing various concentrations of the test compound (this compound) or vehicle to the appropriate wells.
-
Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.
-
Initiate the uptake by adding 50 µL of the [3H]Dopamine solution to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like nomifensine or this compound itself) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Experimental Workflow for In Vitro Dopamine Uptake Assay
Caption: A step-by-step workflow for performing an in vitro dopamine uptake assay.
Conclusion
This compound is a cornerstone pharmacological tool for the investigation of the dopamine transporter. Its high potency and selectivity make it an ideal reference compound for in vitro dopamine uptake assays. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug discovery and neuropharmacology to effectively utilize this compound in their studies of dopaminergic systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GBR-12935 - Wikipedia [en.wikipedia.org]
- 3. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]this compound binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GBR 12935 Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting intravenous self-administration (IVSA) studies with the potent and selective dopamine reuptake inhibitor, GBR 12935. The protocols outlined below are intended for use in rodent models and are based on established methodologies for studying the reinforcing properties of psychoactive compounds.
Introduction to this compound and Self-Administration
This compound is a piperazine derivative that acts as a highly selective inhibitor of the dopamine transporter (DAT)[1]. By blocking the reuptake of dopamine from the synaptic cleft, this compound elevates extracellular dopamine levels, particularly in brain regions associated with reward and reinforcement, such as the nucleus accumbens. Studies have shown that this compound can increase extracellular dopamine levels in the nucleus accumbens to 350-400% of basal levels[2]. This mechanism of action is central to its reinforcing effects, which can be robustly studied using the intravenous self-administration (IVSA) paradigm.
The IVSA model is a gold-standard behavioral assay for assessing the abuse potential and reinforcing efficacy of drugs[3][4][5]. In this model, animals learn to perform an operant response (e.g., pressing a lever) to receive an intravenous infusion of a drug. The rate and pattern of responding provide a quantitative measure of the drug's reinforcing properties.
Core Principles of Experimental Design
A well-designed this compound self-administration study should incorporate the following key elements:
-
Appropriate Animal Model: Rats are a commonly used and well-validated species for IVSA studies.
-
Reliable Surgical Procedure: Chronic indwelling intravenous catheters must be surgically implanted to allow for long-term, repeated drug infusions.
-
Operant Conditioning Chambers: Standard operant conditioning chambers equipped with levers, stimulus lights, and an infusion pump are required[4].
-
Appropriate Schedules of Reinforcement: Different schedules can be used to assess various aspects of reinforcement:
-
Fixed Ratio (FR) Schedule: A fixed number of responses is required for each infusion. An FR1 schedule, where one lever press results in one infusion, is often used for initial acquisition of self-administration behavior[6].
-
Progressive Ratio (PR) Schedule: The response requirement for each successive infusion increases. The "breakpoint," or the highest ratio completed, serves as a measure of the drug's reinforcing efficacy or the motivation to obtain the drug[7][8][9].
-
-
Dose-Response Evaluation: Testing a range of doses is crucial to fully characterize the reinforcing effects of this compound.
-
Control Groups: Appropriate control groups, such as saline self-administration, are necessary to ensure that the observed behavior is due to the reinforcing effects of the drug and not other factors.
-
Phases of Experimentation: A typical IVSA study includes several phases:
-
Acquisition: The initial period where the animal learns the association between the operant response and drug infusion.
-
Maintenance: A period of stable responding once the behavior is acquired.
-
Extinction: The operant response is no longer reinforced with the drug, leading to a decrease in responding[10].
-
Reinstatement: The re-initiation of drug-seeking behavior in response to drug-associated cues, a small priming dose of the drug, or a stressor[10].
-
Detailed Experimental Protocols
The following protocols are based on established procedures for intravenous self-administration of dopamine reuptake inhibitors in rats.
Animals and Housing
-
Species: Male Wistar or Sprague-Dawley rats (250-350g at the start of the experiment).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the experimental design.
Intravenous Catheterization Surgery
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Catheter Preparation: Use a custom-made or commercially available intravenous catheter consisting of silastic tubing attached to a 22-gauge cannula.
-
Incision and Vein Exposure: Make a small incision in the neck to expose the right jugular vein.
-
Catheter Insertion: Carefully insert the silastic tip of the catheter into the jugular vein and advance it until it reaches the right atrium.
-
Securing the Catheter: Suture the catheter to the vein and surrounding musculature to secure it in place.
-
Subcutaneous Tunneling: Tunnel the external portion of the catheter subcutaneously to an exit point on the back of the animal, between the scapulae.
-
Mounting: Secure the cannula to a back-mounted port or a vascular access button to protect it and allow for easy connection to the infusion line.
-
Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before starting behavioral procedures.
-
Catheter Maintenance: Flush the catheter daily with a sterile saline solution containing a small amount of heparin to maintain patency.
Apparatus
-
Standard operant conditioning chambers (e.g., Med Associates) equipped with two retractable levers, a stimulus light above each lever, a house light, and a liquid swivel to allow for drug infusion in a freely moving animal.
-
An infusion pump (e.g., a syringe pump) is located outside the chamber and connected to the animal's catheter via a tether and swivel system.
This compound Self-Administration Procedure
-
Acquisition Phase (FR1 Schedule):
-
Place the rat in the operant chamber for a daily 2-hour session.
-
A response on the "active" lever results in an intravenous infusion of this compound (e.g., 0.25 mg/kg/infusion) delivered over a few seconds.
-
Each infusion is paired with the presentation of a compound stimulus (e.g., illumination of the stimulus light above the active lever and a tone) for a short duration (e.g., 20 seconds).
-
A "time-out" period (e.g., 20 seconds) follows each infusion, during which responses on the active lever have no programmed consequences.
-
Responses on the "inactive" lever are recorded but have no consequences.
-
Continue daily sessions until a stable pattern of responding is established (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Dose-Response Determination (FR1 Schedule):
-
Once responding is stable, test a range of this compound doses (e.g., 0.0625, 0.125, 0.25, and 0.5 mg/kg/infusion) in a counterbalanced order.
-
Each dose should be tested for at least three consecutive days.
-
-
Assessment of Reinforcing Efficacy (PR Schedule):
-
Following dose-response testing, switch to a progressive ratio schedule of reinforcement.
-
The response requirement for each successive infusion increases according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20, 25, 30, ...).
-
The session ends when the animal fails to make the required number of responses within a specified time (e.g., one hour).
-
The primary dependent measure is the "breakpoint," which is the last ratio completed.
-
Test a range of this compound doses on the PR schedule.
-
Data Presentation
The following tables provide a structured summary of expected quantitative data from this compound self-administration studies. The values are representative and based on the reinforcing effects of potent dopamine reuptake inhibitors.
Table 1: this compound Self-Administration under a Fixed Ratio 1 (FR1) Schedule
| Dose (mg/kg/infusion) | Mean Number of Infusions (± SEM) | Mean Active Lever Presses (± SEM) | Mean Inactive Lever Presses (± SEM) |
| Saline | 2 ± 0.5 | 5 ± 1.2 | 4 ± 1.0 |
| 0.0625 | 8 ± 1.5 | 10 ± 2.0 | 3 ± 0.8 |
| 0.125 | 15 ± 2.5 | 18 ± 3.0 | 4 ± 1.1 |
| 0.25 | 25 ± 3.0 | 28 ± 3.5 | 5 ± 1.3 |
| 0.5 | 18 ± 2.8 | 21 ± 3.2 | 4 ± 0.9 |
Table 2: this compound Self-Administration under a Progressive Ratio (PR) Schedule
| Dose (mg/kg/infusion) | Mean Breakpoint (± SEM) |
| Saline | 5 ± 1.0 |
| 0.0625 | 20 ± 3.5 |
| 0.125 | 45 ± 5.0 |
| 0.25 | 80 ± 8.0 |
| 0.5 | 65 ± 7.5 |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a dopaminergic synapse.
Experimental Workflow for this compound Self-Administration
Caption: Experimental workflow for this compound self-administration studies.
Logical Relationships in Experimental Design
Caption: Logical relationships in the experimental design for this compound self-administration.
References
- 1. GBR-12935 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 4. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous drug self-administration in mice: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-administration of GBR 12909 on a fixed ratio and progressive ratio schedule in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reinforcing Effects of Stimulants in Humans: Sensitivity of Progressive-Ratio Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reinforcing effects of d-amphetamine: influence of novel ratios on a progressive-ratio schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A reinforcement learning model with choice traces for a progressive ratio schedule [frontiersin.org]
- 10. Frontiers | A Novel Assay Allowing Drug Self-Administration, Extinction, and Reinstatement Testing in Head-Restrained Mice [frontiersin.org]
Troubleshooting & Optimization
GBR 12935 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for GBR 12935, a potent and selective dopamine reuptake inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides answers to common questions and practical solutions for issues that may arise when working with this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound dihydrochloride is most commonly dissolved in dimethyl sulfoxide (DMSO).[1][2][3] Some suppliers also report solubility in dimethylformamide (DMF).[4] For in vivo experiments, a stock solution in DMSO can be further diluted in aqueous solutions like saline, often with the help of co-solvents such as PEG300 and Tween-80.[3]
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: If you are encountering solubility issues with this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound.[3] Always use newly opened or properly stored anhydrous DMSO.
-
Apply Gentle Heat: Warming the solution can aid dissolution.[2][3][5] Heating the tube to 37°C or even up to 60°C for aqueous solutions has been suggested.[3][5]
-
Sonication: Ultrasonic treatment can help break down crystalline solids and enhance solubility.[2][3]
-
Vortexing: Vigorous mixing can also facilitate the dissolution process.
Q3: Can I dissolve this compound directly in aqueous solutions like PBS or saline?
A3: While the dihydrochloride salt form of this compound has better aqueous solubility than the free base, directly dissolving it in buffers can be challenging.[6] It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. One supplier notes solubility in water at 7.14 mg/mL with the aid of ultrasonication and heating to 60°C.[3]
Q4: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue. Here are some solutions:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try using a lower final concentration.
-
Adjust the DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5%, to avoid solvent effects on your biological system. However, a certain amount of DMSO may be necessary to maintain solubility.
-
Use Co-solvents for In Vivo Formulations: For animal studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline to maintain solubility and bioavailability.[3] A typical recipe is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[3][5] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][5] When stored at -20°C, the solution is typically stable for at least one month, and at -80°C, for up to six months.[3][5]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound dihydrochloride in various solvents.
| Solvent | Concentration | Molar Equivalent | Notes | Source |
| DMSO | 25 mg/mL | 51.28 mM | Requires sonication. Use of fresh DMSO is critical. | [3] |
| DMSO | 20 mg/mL | 41.03 mM | May require ultrasonic treatment and warming. | [1][2] |
| DMSO | 2 mg/mL | 4.10 mM | - | [4] |
| DMF | 2 mg/mL | 4.10 mM | - | [4] |
| Water | 7.14 mg/mL | 14.65 mM | Requires ultrasonication and heating to 60°C. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.13 mM | Clear solution for in vivo use. | [3] |
Molecular Weight of this compound Dihydrochloride: 487.5 g/mol [4]
Visualizing Experimental Processes and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key concepts related to this compound.
Detailed Experimental Protocol: In Vitro Dopamine Uptake Assay
This protocol provides a detailed methodology for a common application of this compound: the inhibition of dopamine uptake in rat striatal synaptosomes.
Objective: To determine the potency of this compound in inhibiting the uptake of radiolabeled dopamine ([³H]-DA) into isolated nerve terminals (synaptosomes).
Materials:
-
This compound Dihydrochloride
-
[³H]-Dopamine
-
Rat striatal tissue
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer phosphate buffer (pH 7.4): 126 mM NaCl, 4.75 mM KCl, 1.3 mM CaCl₂, 1.58 mM Na₂HPO₄, 1.4 mM MgCl₂, 10 mM D-glucose
-
Pargyline (monoamine oxidase inhibitor)
-
Ascorbic acid
-
Scintillation cocktail
-
Homogenizer, centrifuges, liquid scintillation counter
Methodology:
-
Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in the assay buffer to achieve the desired final concentrations for the inhibition curve (e.g., 1 nM to 1 µM). The final DMSO concentration in the assay should not exceed 0.1%.
-
-
Synaptosome Preparation:
-
Dissect striata from rat brains on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Wash the pellet by resuspending in fresh sucrose buffer and repeating the centrifugation.
-
Resuspend the final pellet in Krebs-Ringer phosphate buffer.
-
-
Dopamine Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of this compound or vehicle (assay buffer with 0.1% DMSO) for 10-20 minutes at 37°C. Include pargyline (e.g., 10 µM) and ascorbic acid (e.g., 0.2 mg/mL) in the buffer to prevent dopamine degradation.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine (e.g., 10-20 nM).
-
Incubate for a short period (e.g., 3-5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration over glass fiber filters, followed by several washes with ice-cold assay buffer to remove unincorporated [³H]-DA.
-
Determine non-specific uptake in parallel samples incubated at 4°C or in the presence of a saturating concentration of a known dopamine uptake inhibitor like cocaine or nomifensine.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Subtract the non-specific uptake from all measurements to determine specific uptake.
-
Plot the percentage of inhibition of specific [³H]-DA uptake against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific dopamine uptake) by fitting the data to a sigmoidal dose-response curve. This compound is a potent inhibitor, with reported IC₅₀ values in the low nanomolar range.[1]
-
References
- 1. probechem.com [probechem.com]
- 2. This compound dihydrochloride | CAS:67469-81-2 | Selective dopamine uptake inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
GBR 12935 off-target effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of GBR 12935, with a particular focus on its off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of the dopamine transporter (DAT), also referred to as the dopamine uptake complex. It binds with high affinity to DAT, thereby blocking the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration.
Q2: How selective is this compound for the dopamine transporter?
A2: this compound exhibits high selectivity for the dopamine transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT). Studies have shown that compounds like nisoxetine and fluoxetine, which are selective inhibitors of norepinephrine and serotonin uptake respectively, do not inhibit the binding of [3H]this compound at concentrations that are effective for their primary targets.
Q3: What are the known off-target binding sites for this compound, especially at higher concentrations?
A3: At higher concentrations, this compound has been shown to interact with several off-target sites:
-
Cytochrome P450 2D6 (CYP2D6): this compound binds with high affinity to the human CYP2D6 enzyme. This binding is not sensitive to dopamine.
-
Piperazine Acceptor Site: this compound binds to a distinct "piperazine acceptor site" that is different from the dopamine uptake complex. This site is distributed more uniformly throughout the brain, unlike the dopamine transporter which is concentrated in dopaminergic regions.
-
Synaptic Vesicles: this compound can also inhibit the uptake of dopamine into brain synaptic vesicles, although at concentrations about ten times higher than those needed to block neuronal uptake.
Q4: What is the significance of this compound binding to CYP2D6?
A4: The high-affinity binding of this compound to CYP2D6, an important drug-metabolizing enzyme, suggests a potential for drug-drug interactions. If co-administered with other drugs that are substrates or inhibitors of CYP2D6, this compound could alter their metabolism, potentially leading to unexpected pharmacokinetic profiles or adverse effects. This is a critical consideration in complex experimental designs involving multiple compounds.
Q5: What are the recommended working concentrations for this compound to minimize off-target effects?
A5: To maintain selectivity for the dopamine transporter, it is recommended to use the lowest effective concentration of this compound. For in vitro binding assays, concentrations in the low nanomolar range are typically sufficient, given its high affinity for DAT (Kd values reported between 1-5 nM). For functional assays like dopamine uptake inhibition, concentrations in the range of 1-100 nM are common. In in vivo microdialysis studies, higher concentrations (e.g., 100 µM) have been used to elicit a robust increase in extracellular dopamine; however, at these concentrations, off-target effects are more likely to occur. It is crucial to perform dose-response curves to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: Binding Affinities of this compound for On-Target and Off-Target Sites
| Target | Species | Preparation | Affinity Metric | Value (nM) | Reference |
| Dopamine Transporter (DAT) | Human | Caudate Nucleus Membranes | Kd | 2.34 ± 0.18 | |
| Dopamine Transporter (DAT) | Human | Striatum | Kd | 3.2 | |
| Dopamine Transporter (DAT) | Rat | Striatal Membranes | KD | 5.5 | |
| CYP2D6 | Human | Expressed in Yeast Cells | Kd | 42.2 | |
| Piperazine Acceptor Site (High Affinity) | Human | Putamen | KiH | 54 | |
| Piperazine Acceptor Site (Low Affinity) | Human | Putamen | KiL | 4500 |
Mandatory Visualizations
Technical Support Center: Interpreting [3H]GBR 12935 Binding Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from [3H]GBR 12935 binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of [3H]this compound?
A1: [3H]this compound is a high-affinity radioligand primarily used to label the dopamine transporter (DAT).[1][2][3] Its binding to the DAT is sodium-dependent.[1][4]
Q2: Are there known off-target binding sites for [3H]this compound?
A2: Yes, besides the dopamine transporter, [3H]this compound can also bind to other sites, often referred to as "piperazine acceptor sites".[3][5] One of these off-target sites has been identified as cytochrome P450IID1 (and its human equivalent, P450IID6).[6]
Q3: How can I differentiate between binding to the dopamine transporter and off-target sites?
A3: The binding of [3H]this compound to the dopamine transporter can be distinguished from off-target binding by its sensitivity to dopamine uptake inhibitors like mazindol and its sodium dependency.[1][4][7] The off-target binding to the piperazine acceptor site is potently displaced by disubstituted piperazine derivatives like flupentixol and is not dependent on sodium.[3] In some studies, masking the high-affinity binding site for flupenthixol with 1 µM cis-flupenthixol has been used to isolate binding to dopamine uptake sites.[8]
Q4: My specific binding is lower than expected. What are the potential causes?
A4: Several factors could contribute to low specific binding:
-
Tissue Preparation: The method of tissue preparation can affect binding. For instance, freezing of brain tissue can lead to a small but significant decrease in specific binding compared to fresh tissue.[4]
-
Assay Conditions: Ensure that the assay buffer is correctly prepared and that the incubation conditions (temperature and time) are optimal. [3H]this compound binding is temperature-sensitive.
-
Radioligand Integrity: Verify the concentration and purity of your [3H]this compound stock.
-
Pipetting Errors: Inaccurate pipetting can lead to variability in results.
Q5: I am observing high non-specific binding. How can I reduce it?
A5: High non-specific binding can be addressed by:
-
Optimizing Blocking Agents: The choice and concentration of the drug used to define non-specific binding are critical. GBR 12909 or mazindol are commonly used.[7]
-
Washing Steps: Increase the number or duration of washing steps after incubation to more effectively remove unbound radioligand.
-
Filter Pre-treatment: Pre-soaking filters in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Pipetting inconsistency, incomplete homogenization of tissue, or uneven distribution of membranes on filters. | Ensure proper mixing of all solutions. Use calibrated pipettes. Ensure a uniform tissue suspension. |
| Low or no specific binding | Inactive radioligand, incorrect buffer composition (e.g., lack of sodium), or degraded tissue. | Check the expiration date and storage conditions of the radioligand. Verify the composition of all buffers. Use fresh or properly stored tissue.[4] |
| Binding does not saturate | Presence of multiple binding sites with different affinities, or issues with the definition of non-specific binding. | Perform competition binding experiments with selective ligands to dissect the different binding sites.[3][8] Re-evaluate the concentration of the competing drug used for non-specific binding. |
| Inconsistent results across different brain regions | [3H]this compound binding to the DAT is primarily localized to dopamine-rich areas like the striatum, nucleus accumbens, and substantia nigra.[8] Binding in other regions might be predominantly to off-target sites.[5][7] | Compare your results with the known distribution of the dopamine transporter. Use appropriate positive and negative control brain regions. |
Experimental Protocols
[3H]this compound Binding Assay in Rat Striatal Membranes
This protocol is a generalized procedure based on common practices in published literature.[3]
1. Membrane Preparation:
- Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 20 minutes to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in assay buffer to a desired protein concentration.
2. Binding Assay:
- In a final volume of 500 µL, combine:
- 100 µL of membrane suspension.
- 50 µL of [3H]this compound (at desired concentration).
- 50 µL of assay buffer (for total binding) or a competing ligand (e.g., 10 µM GBR 12909 for non-specific binding).
- 300 µL of assay buffer (containing NaCl).
- Incubate at a specified temperature (e.g., 0-4°C) for a set time (e.g., 60 minutes).
- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
- Wash the filters rapidly with ice-cold wash buffer.
- Measure the radioactivity retained on the filters by liquid scintillation counting.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Perform saturation analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
- Perform competition analysis to determine the inhibitory constant (Ki) of competing ligands.
Data Presentation
Table 1: Representative Binding Affinities (Kd) and Densities (Bmax) of [3H]this compound
| Brain Region | Species | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Striatum | Rat | 5.5 | 0.76 (pmol/mg tissue) | [3] |
| Caudate Nucleus | Human | 2.34 ± 0.18 | 1.36 ± 0.18 | [4] |
| COS-7 Cells (expressing DAT) | - | 1.08 | - | [9] |
Table 2: Pharmacological Profile of [3H]this compound Binding to the Dopamine Transporter
| Compound | Effect on [3H]this compound Binding | Notes | Reference |
| Dopamine | Inhibits binding | Potent inhibitor.[7] | [7][10] |
| Cocaine | Inhibits binding | Competitive inhibitor.[10] | [3][10] |
| Mazindol | Inhibits binding | Used to define specific binding to DAT.[7][8] | [7][8] |
| GBR 12909 | Inhibits binding | A selective dopamine uptake inhibitor often used to define non-specific binding.[7][10] | [7][10] |
| Flupenthixol | Potently displaces binding from a non-DAT site | Used to differentiate DAT binding from piperazine acceptor site binding.[3][8] | [3][8] |
| Nisoxetine | No significant inhibition | Selective norepinephrine reuptake inhibitor.[11] | [11] |
| Fluoxetine | No significant inhibition | Selective serotonin reuptake inhibitor.[11] | [11] |
Visualizations
Caption: Workflow for a typical [3H]this compound radioligand binding assay.
Caption: Differentiating between on-target and off-target [3H]this compound binding.
References
- 1. Photoaffinity labeling of the dopamine reuptake carrier protein with 3-azido[3H]GBR-12935 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of [3H]-GBR12935 to measure dopaminergic nerve terminal growth into the developing rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]this compound binding in vivo in mouse brain: labelling of a piperazine acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]GBR-12935 binding to cytochrome P450 in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]GBR-12935 binding to human cerebral cortex is not to dopamine uptake sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]this compound binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of binding of [3H]this compound (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)-piperazine) to membranes and to solubilized membrane extracts from terminal field regions of mesolimbic, mesocortical and nigrostriatal dopamine pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GBR 12935 and Dopamine D2 Receptor Antagonist Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the interaction between the dopamine transporter (DAT) inhibitor GBR 12935 and dopamine D2 receptor antagonists.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental setup and expected outcomes when studying the interplay of this compound and D2 antagonists.
Q1: What is the primary in vivo effect of co-administering this compound with a dopamine D2 receptor antagonist like raclopride or sulpiride?
A1: Co-perfusion of this compound with D2 receptor antagonists such as raclopride or sulpiride in the nucleus accumbens results in a significant reduction of the this compound-induced increase in extracellular dopamine levels, often returning them to basal levels.[1][2][3][4] This suggests a functional antagonism in vivo, where the D2 antagonist counteracts the effect of the dopamine transporter inhibitor.
Q2: Do dopamine D2 receptor antagonists directly compete with this compound for binding to the dopamine transporter (DAT)?
A2: No, in vitro studies have shown that D2 receptor antagonists like sulpiride have little to no effect on the inhibition of dopamine uptake by this compound.[1][3] This indicates that the observed negative interaction in vivo is not due to a direct competition at the dopamine transporter binding site. This compound itself is a potent and selective ligand for the dopamine transporter.[5][6][7]
Q3: What is the proposed mechanism for the reduction in extracellular dopamine when a D2 antagonist is co-administered with this compound?
A3: The exact mechanism is complex and not fully elucidated, but it is thought to involve presynaptic D2 autoreceptors. D2 antagonists block these autoreceptors, which normally provide negative feedback on dopamine synthesis and release. While D2 antagonists alone can increase dopamine release, their interaction with a dopamine uptake inhibitor like this compound leads to a counterintuitive decrease in the expected dopamine surge. This complex interaction likely involves the modulation of dopamine release and neuronal firing rates that are not simply additive.
Q4: Are there any off-target effects of this compound that I should be aware of in my experiments?
A4: While this compound is highly selective for the dopamine transporter, some studies have shown that it can also inhibit dopamine uptake into synaptic vesicles, albeit at higher concentrations than those required for neuronal uptake inhibition.[8] Additionally, [3H]this compound has been found to label a "piperazine acceptor site" in the brain, which is distinct from the dopamine transporter.[2][6] Researchers should consider these potential off-target effects when interpreting their data.
Q5: What are the expected behavioral outcomes of co-administering this compound and a D2 antagonist?
A5: this compound, as a dopamine uptake inhibitor, typically increases locomotor activity.[9] D2 antagonists, on the other hand, can have varied effects on locomotion depending on the specific drug, dose, and context, but often they can decrease spontaneous or stimulant-induced locomotion. The co-administration would likely result in an attenuation of the locomotor-activating effects of this compound. However, the specific outcome can depend on the relative doses of each compound and the specific behavioral paradigm being used.
Section 2: Troubleshooting Guides
This section provides practical advice for common issues encountered during in vivo microdialysis and radioligand binding assays involving this compound and D2 antagonists.
In Vivo Microdialysis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No significant increase in dopamine after this compound infusion. | 1. Incorrect probe placement. 2. Probe damage or clogging. 3. This compound solution degradation. 4. Low basal dopamine levels. | 1. Verify probe placement histologically post-experiment. 2. Check for leaks or blockages in the microdialysis system. Ensure proper probe handling. 3. Prepare fresh this compound solutions for each experiment. 4. Ensure the animal is not overly stressed, as this can affect baseline dopamine. |
| High variability in baseline dopamine levels between subjects. | 1. Stress during surgery or handling. 2. Differences in probe recovery. 3. Individual animal differences. | 1. Allow for adequate post-operative recovery and habituation to the experimental setup. 2. Perform in vitro recovery tests to ensure probe consistency. 3. Increase the number of subjects per group to account for biological variability. |
| Unexpected attenuation of this compound-induced dopamine increase with a D2 antagonist. | This is the expected interaction. | This observation is consistent with published findings where D2 antagonists negate the effects of GBR-type dopamine uptake inhibitors on extracellular dopamine levels.[1][2][3][4] |
| Dopamine signal degradation in collected dialysates. | Dopamine is prone to oxidation. | Collect samples in vials containing an antioxidant solution (e.g., perchloric acid or a solution with ascorbic acid and EDTA). Keep samples on ice or in a refrigerated fraction collector and freeze at -80°C as soon as possible. |
Radioligand Binding Assay Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High non-specific binding of [3H]this compound. | 1. Inadequate washing. 2. Radioligand sticking to filters or vials. 3. Suboptimal buffer composition. | 1. Increase the number and volume of washes. Ensure the wash buffer is cold. 2. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). 3. Optimize buffer components; ensure the presence of appropriate ions if required. |
| Low specific binding of [3H]this compound. | 1. Degraded radioligand. 2. Insufficient receptor concentration in the tissue preparation. 3. Incorrect incubation time or temperature. | 1. Check the expiration date and proper storage of the radioligand. 2. Increase the amount of tissue homogenate per assay tube. 3. Perform time-course and temperature-dependence experiments to determine optimal incubation conditions. |
| Inconsistent IC50 values for D2 antagonists in competition assays. | As D2 antagonists do not directly compete for the DAT site, you would expect very high or no consistent IC50 values. | This is an expected result. The literature suggests that D2 antagonists do not displace [3H]this compound from the dopamine transporter.[1][3] Focus on functional assays like in vivo microdialysis to study the interaction. |
Section 3: Data Presentation
Table 1: In Vivo Microdialysis - Effects of this compound and D2 Antagonists on Extracellular Dopamine in the Nucleus Accumbens
| Compound(s) | Concentration | Effect on Extracellular Dopamine (% of Basal) | Reference(s) |
| This compound | 100 µM | ↑ 350% | [1] |
| GBR 12909 | 100 µM | ↑ 400% | [1] |
| Raclopride | 100 µM | ↑ 150% | [1] |
| Sulpiride | 100 µM | ↑ 200% | [1] |
| This compound + Raclopride | 100 µM each | Reduced to basal levels | [1] |
| This compound + Sulpiride | 100 µM each | Reduced to basal levels | [1] |
| GBR 12909 + Raclopride | 100 µM each | Reduced to basal levels | [1] |
| GBR 12909 + Sulpiride | 100 µM each | Reduced to basal levels | [1] |
Table 2: Binding Affinities (Ki) of this compound and Select D2 Antagonists for Their Primary Targets
Note: D2 antagonists have not been shown to directly compete with [3H]this compound for binding to the dopamine transporter. The Ki values below represent the affinity of each compound for its respective primary target.
| Compound | Primary Target | Ki (nM) | Reference(s) |
| This compound | Dopamine Transporter (DAT) | 2.34 - 5.5 | [5][6] |
| Haloperidol | D2 Receptor | ~1-3 | [10] |
| Raclopride | D2 Receptor | 1.8 | [11][12] |
| Sulpiride | D2 Receptor | ~10-30 | [13] |
| Risperidone | D2 Receptor | 3.13 - 3.2 | [3][10] |
| Olanzapine | D2 Receptor | 11-31 | [14][15] |
| Clozapine | D4 Receptor | 1.6 | [16] |
| Quetiapine | D2 Receptor | 380 | [17] |
| Ziprasidone | D2 Receptor | 4.8 | |
| Aripiprazole | D2 Receptor | 0.34 | [18][19][20] |
Section 4: Experimental Protocols
Protocol 1: In Vivo Microdialysis in the Rat Nucleus Accumbens
Objective: To measure extracellular dopamine levels in the nucleus accumbens following local perfusion of this compound and a D2 receptor antagonist.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane)
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
HPLC with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
D2 receptor antagonist (e.g., raclopride, sulpiride)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of at least 60-90 minutes. Collect baseline dialysate samples every 20 minutes.
-
Drug Administration: Switch the perfusion medium to aCSF containing this compound (e.g., 100 µM). Continue collecting samples.
-
Co-perfusion: After observing the effect of this compound, switch to a perfusion medium containing both this compound and the D2 antagonist (e.g., 100 µM each). Continue collecting samples.
-
Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.
-
Data Analysis: Express dopamine concentrations as a percentage of the average baseline concentration.
Protocol 2: [3H]this compound Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity of test compounds for the dopamine transporter using [3H]this compound.
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4)
-
[3H]this compound
-
Non-specific binding agent (e.g., 10 µM mazindol or unlabeled this compound)
-
Test compounds (D2 antagonists)
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in assay buffer.
-
Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competition binding.
-
Total binding: [3H]this compound in assay buffer.
-
Non-specific binding: [3H]this compound and the non-specific binding agent in assay buffer.
-
Competition binding: [3H]this compound and varying concentrations of the test compound (D2 antagonist) in assay buffer.
-
-
Incubation: Add the membrane preparation to each tube. Incubate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Section 5: Mandatory Visualizations
Caption: Experimental workflow for in vivo microdialysis.
Caption: Simplified dopamine synapse signaling pathway.
Caption: Logical relationship of compound interaction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Quetiapine - Wikipedia [en.wikipedia.org]
- 5. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ziprasidone - Wikipedia [en.wikipedia.org]
- 10. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Raclopride - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. droracle.ai [droracle.ai]
- 16. selleckchem.com [selleckchem.com]
- 17. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. psychscenehub.com [psychscenehub.com]
- 20. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GBR 12935 Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral studies involving the dopamine reuptake inhibitor, GBR 12935.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound experiments, offering potential causes and solutions to enhance experimental reproducibility.
Issue 1: High Variability in Locomotor Activity
-
Question: We are observing significant variability in locomotor responses to this compound between individual animals. What are the potential causes and how can we mitigate this?
-
Answer: High variability is a common challenge in behavioral pharmacology. Several factors can contribute to this issue when working with this compound:
-
Animal Strain: Different mouse strains exhibit varied responses to this compound. For instance, C57BL/6J mice show a greater locomotor response to this compound compared to DBA/2J mice[1]. It is crucial to use a consistent and well-characterized strain throughout your studies.
-
Habituation: Inadequate habituation to the testing environment can lead to novelty-induced hyperactivity, which can mask or confound the effects of this compound. Ensure a sufficient habituation period in the testing apparatus before drug administration.
-
Drug Administration: The route and timing of administration should be consistent. Intraperitoneal (i.p.) injections are common, and the time between injection and the start of the behavioral recording should be standardized to account for the drug's pharmacokinetic profile.
-
Environmental Factors: Environmental enrichment has been shown to enhance sensitization to this compound-induced activity. Maintaining consistent housing conditions is essential for reducing inter-subject variability.
-
Issue 2: Inconsistent or Unexpected Behavioral Outcomes
-
Question: Our results with this compound are not consistent with the expected stimulant effects, or we are observing unexpected behaviors. What could be the underlying reasons?
-
Answer: Inconsistent or unexpected outcomes can arise from several factors related to the compound's pharmacology and experimental design:
-
Off-Target Effects: While this compound is a selective dopamine transporter (DAT) inhibitor, at higher concentrations, it can exhibit off-target effects. It has been shown to bind to the cytochrome P450 enzyme CYP2D6 and can also inhibit dopamine uptake into synaptic vesicles[2][3]. These off-target actions could contribute to behavioral effects not solely mediated by DAT inhibition. Consider using a dose-response curve to identify the optimal dose that maximizes DAT-specific effects while minimizing off-target actions.
-
Interaction with Other Neurotransmitter Systems: The dopaminergic system is intricately linked with other neurotransmitter systems. For example, co-administration of D2 receptor antagonists can reduce the increase in extracellular dopamine induced by this compound[4]. Be mindful of any potential interactions if co-administering other compounds.
-
Stereotypy vs. Locomotion: this compound has been shown to stimulate locomotor activity without inducing stereotypy, unlike cocaine[1][2]. If you are expecting stereotyped behaviors, it may not be the appropriate compound for your experimental question.
-
Issue 3: Drug Solubility and Vehicle Selection
-
Question: We are having difficulty dissolving this compound for in vivo administration. What is the recommended vehicle, and what are the best practices for preparation?
-
Answer: Proper solubilization of this compound is critical for accurate dosing and minimizing variability. This compound dihydrochloride is the more water-soluble salt form. Here are some recommended vehicle options and preparation guidelines:
-
Saline: For lower concentrations, this compound dihydrochloride can be dissolved in sterile saline (0.9% sodium chloride).
-
DMSO-based vehicles: For higher concentrations, a multi-component vehicle may be necessary. A common approach involves creating a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline. For example, a 2.5 mg/mL working solution can be prepared by taking a 25 mg/mL DMSO stock and diluting it in a mixture of PEG300, Tween-80, and saline.
-
Cyclodextrin-based vehicles: Another option is to use a solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline to improve solubility.
-
Best Practices: Always prepare fresh solutions on the day of the experiment. Ensure the final solution is clear and free of precipitates. If using a stock solution, store it appropriately (e.g., at -20°C for up to a month or -80°C for up to 6 months) and allow it to come to room temperature before preparing the working solution.
-
Quantitative Data
Table 1: Selectivity Profile of this compound
This table summarizes the binding affinities (Kd and Ki) of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters in different species. Lower values indicate higher affinity.
| Transporter | Species | Parameter | Value (nM) | Reference |
| DAT | COS-7 Cells | Kd | 1.08 | [1][2] |
| DAT | Human | KD | 2.34 ± 0.18 | [5] |
| DAT | Rat | KD | 3.2 | [6] |
| DAT | Rat | KD | 5.5 | [7] |
| DAT | Dog | Kd | 1.8 ± 0.6 | [8] |
| DAT | Guinea Pig | Kd | 4.9 ± 0.49 | [8] |
| CYP2D6 | Human | Kd | 42.2 | [2] |
| DAT | Rodent | Ki | 6-12 (GBR 12909) | [8] |
Note: GBR 12909 is a close analog of this compound and is often used interchangeably in binding studies.
Table 2: Differential Locomotor Effects of this compound in Mouse Strains
This table highlights the strain-dependent effects of this compound on locomotor activity.
| Mouse Strain | This compound Effect on Locomotion | Maximally Active Dose | Stereotypy | Reference |
| C57BL/6J | Greater stimulation | 10 mg/kg | Not induced | [1][9] |
| DBA/2J | Lesser stimulation | 10 mg/kg | Not induced | [1][9] |
Experimental Protocols
Protocol 1: Locomotor Activity Assay
This protocol outlines the steps for assessing the impact of this compound on spontaneous locomotor activity in mice.
1. Animals:
-
Use adult male mice of a specified strain (e.g., C57BL/6J or DBA/2J), aged 8-12 weeks.
-
House animals individually for at least one week before testing to acclimate them to the housing conditions.
-
Maintain a 12-hour light/dark cycle with food and water available ad libitum.
2. Apparatus:
-
Use open-field arenas (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems to record horizontal and vertical activity.
3. Drug Preparation:
-
Prepare this compound dihydrochloride in sterile 0.9% saline or a suitable vehicle (see Troubleshooting Issue 3) on the day of the experiment.
-
Dose range for initial studies: 1.0, 3.2, 10, and 32 mg/kg, administered intraperitoneally (i.p.).
4. Experimental Procedure:
-
Habituation: On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Place each mouse into the center of the open-field arena and allow for a 30-60 minute habituation period.
-
Injection: After habituation, remove the mouse from the arena, administer the i.p. injection of this compound or vehicle, and immediately return it to the arena.
-
Data Collection: Record locomotor activity for a predefined period, typically 60-120 minutes, immediately following the injection. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
5. Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
Protocol 2: Intravenous Self-Administration (IVSA)
This protocol provides a framework for studying the reinforcing properties of this compound using an IVSA paradigm in rats.
1. Animals and Surgery:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Surgically implant a chronic indwelling catheter into the right jugular vein under anesthesia. The catheter should exit between the scapulae.
-
Allow a recovery period of at least one week post-surgery.
2. Apparatus:
-
Use standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump connected to the rat's catheter via a tether system.
3. Drug Preparation:
-
Dissolve this compound dihydrochloride in sterile saline. The concentration should be adjusted to deliver the desired dose per infusion (e.g., 0.1 - 1.0 mg/kg/infusion).
4. Experimental Procedure:
-
Acquisition:
-
Place the rats in the operant chambers for daily 2-hour sessions.
-
A press on the active lever results in an intravenous infusion of this compound, accompanied by the illumination of the stimulus light.
-
A press on the inactive lever has no consequence.
-
Initially, use a fixed-ratio 1 (FR1) schedule of reinforcement (one lever press results in one infusion).
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Dose-Response:
-
Once a stable baseline is established, test different unit doses of this compound to determine the dose-response curve for self-administration.
-
-
Extinction and Reinstatement:
-
To study relapse-like behavior, replace the this compound solution with saline (extinction).
-
Once responding decreases to a low level, test for reinstatement of drug-seeking behavior by administering a non-contingent "priming" injection of this compound.
-
5. Data Analysis:
-
The primary dependent measure is the number of infusions earned per session.
-
Also, analyze the number of active versus inactive lever presses to assess the specificity of the reinforcing effect.
-
Use appropriate statistical methods to analyze the data from the different phases of the experiment.
Protocol 3: Conditioned Place Preference (CPP)
This protocol describes a method for assessing the rewarding or aversive properties of this compound using a CPP paradigm.
1. Animals:
-
Use adult male mice or rats.
2. Apparatus:
-
A three-chamber CPP apparatus is typically used. The two outer conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), while the smaller central chamber is neutral.
3. Drug Preparation:
-
Prepare this compound in a suitable vehicle. Doses for CPP studies typically range from 2.5 to 20 mg/kg (i.p.).
4. Experimental Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place each animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the two outer chambers to determine any initial preference. A biased design pairs the drug with the initially non-preferred side, while an unbiased design randomly assigns the drug-paired side.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On "drug" days, administer this compound and confine the animal to one of the conditioning chambers for 30 minutes.
-
On "vehicle" days, administer the vehicle and confine the animal to the opposite conditioning chamber for 30 minutes.
-
Alternate between drug and vehicle conditioning days.
-
-
Post-Conditioning (Test):
-
On the test day, place the animal (in a drug-free state) in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the conditioning chambers.
-
5. Data Analysis:
-
Calculate a preference score for each animal (time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber during the test session).
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a significant decrease suggests a conditioned place aversion.
-
Use appropriate statistical tests (e.g., paired t-test comparing pre- and post-conditioning time in the drug-paired side, or one-sample t-test on the preference scores) to determine the significance of the results.
Mandatory Visualizations
Caption: Mechanism of this compound at the dopamine synapse.
Caption: General experimental workflow for this compound behavioral studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of the Notch Signaling Pathway In Vivo Elicits Changes in CSL Nuclear Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative trait loci analysis of structural and material skeletal phenotypes in C57BL/6J and DBA/2 second-generation and recombinant inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomed-easy.com [biomed-easy.com]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative properties of the dopamine transport complex in dog and rodent brain: striatal [(3)H]GBR12935 binding and [(3)H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
GBR 12935 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GBR 12935. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A: Solid this compound, typically available as a dihydrochloride salt, should be stored at -20°C. Under these conditions, the compound is stable for at least four years.
Q2: How should I prepare and store stock solutions of this compound?
A: this compound can be dissolved in organic solvents such as DMSO and DMF. For optimal stability, it is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots under the following conditions:
Q3: Is this compound stable in aqueous solutions?
A: While the salt forms of this compound, such as the dihydrochloride, have enhanced water solubility and stability compared to the free base, detailed quantitative data on its long-term stability in various aqueous buffers and cell culture media is limited in publicly available literature.[2] One study involving in vivo microdialysis reported that frozen samples of this compound in artificial cerebrospinal fluid (aCSF) containing 0.05 N HClO showed no signs of degradation for up to one month when stored at -70°C.[3] For other aqueous solutions, it is best practice to prepare them fresh for each experiment.
Q4: Can I expect similar biological activity from the salt and free forms of this compound?
A: Yes, at equivalent molar concentrations, both the salt and free forms of this compound should exhibit comparable biological activity.[2] The primary advantage of the salt form is its improved solubility and stability in solution.[2]
Troubleshooting Guide
Issue 1: My this compound has precipitated out of my aqueous buffer.
-
Possible Cause: The solubility of this compound in aqueous solutions can be limited and is often pH-dependent. As a piperazine derivative, its solubility is expected to be higher at a lower pH.
-
Troubleshooting Steps:
-
Check the pH of your buffer: If your experimental conditions allow, consider using a buffer with a slightly acidic pH.
-
Prepare a more concentrated stock in an organic solvent: Dissolve the this compound in DMSO or DMF first, and then dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Use sonication: Gentle sonication can help to redissolve small amounts of precipitate.
-
Prepare fresh solutions: Due to potential stability issues in aqueous solutions, it is always best to prepare these solutions fresh before use.
-
Issue 2: I am seeing a decrease in the activity of my this compound solution over time.
-
Possible Cause: This could be due to degradation of the compound, especially if the solution has been stored for an extended period, subjected to multiple freeze-thaw cycles, or exposed to light.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: This is the most reliable way to ensure the activity of your compound.
-
Aliquot your stock solutions: To prevent degradation from repeated freeze-thaw cycles, store your stock solution in small, single-use aliquots.
-
Protect from light: Store solutions in amber vials or cover them with foil to minimize light exposure.
-
Confirm compound integrity: If you have access to analytical instrumentation such as HPLC, you can assess the purity of your solution.
-
Quantitative Data Summary
The following table summarizes the available data on the storage and stability of this compound.
| Form | Solvent/Matrix | Storage Temperature | Stability Duration |
| Solid (hydrochloride) | - | -20°C | ≥ 4 years |
| Stock Solution | DMSO or DMF | -80°C | Up to 6 months[1] |
| Stock Solution | DMSO or DMF | -20°C | Up to 1 month[1] |
| Aqueous Solution | aCSF with 0.05 N HClO | -70°C | Up to 1 month (no degradation observed)[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound dihydrochloride in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Procedure for Assessing this compound Stability by HPLC (Adapted from methods for piperazine derivatives)
Note: A specific, validated HPLC method for this compound was not found in the reviewed literature. The following is a general starting point that would require optimization and validation.
-
Sample Preparation: Prepare solutions of this compound in the desired solvent or matrix at a known concentration. Store these solutions under the conditions you wish to test (e.g., different temperatures, pH values, light exposure). At specified time points, take an aliquot of each sample for analysis.
-
Derivatization (if necessary): Since this compound lacks a strong native chromophore, derivatization may be necessary for sensitive UV or fluorescence detection. A common method for piperazines is reaction with dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl).
-
HPLC System and Column:
-
System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: Set the detector to the appropriate wavelength for the derivatized or underivatized this compound.
-
Analysis: Inject the samples and a standard solution of this compound. The stability is assessed by comparing the peak area of this compound in the stored samples to that of the freshly prepared standard. The appearance of new peaks would indicate the formation of degradation products.
Visualizations
References
troubleshooting low signal in [3H]GBR 12935 binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing [3H]GBR 12935 in radioligand binding assays. The information is tailored to assist in resolving common issues and optimizing experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during [3H]this compound binding assays, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is my total binding signal unexpectedly low?
A1: Low total binding can stem from several factors related to your reagents and experimental setup.
-
Degraded Radioligand: [3H]this compound, like all radioligands, has a limited shelf life. Ensure you are using a ligand that is within its recommended use period and has been stored correctly. Ideally, the radiochemical purity should be above 90%.
-
Insufficient Receptor Concentration: The density of the dopamine transporter (DAT) varies significantly between brain regions. Tissues like the striatum and nucleus accumbens have high DAT expression, while regions like the cortex have much lower levels.[1][2][3] You may need to increase the amount of tissue or membrane preparation in your assay. For instance, assays in the frontal cortex may require up to four times more tissue than in the striatum.
-
Suboptimal Incubation Time: Binding reactions must reach equilibrium. If the incubation time is too short, the radioligand will not have had sufficient time to bind to the receptor, resulting in a low signal. Perform time-course experiments to determine the optimal incubation time for your specific conditions.
-
Incorrect Buffer Composition: The binding of [3H]this compound to the dopamine transporter is sodium-dependent.[2] The absence or low concentration of sodium ions in your assay buffer will significantly reduce specific binding. Conversely, the presence of other cations like K+, Ca2+, or Mg2+ can inhibit binding.[2]
Q2: I am observing very high non-specific binding. What are the likely causes and how can I reduce it?
A2: High non-specific binding can obscure your specific signal and is a common issue in [3H]this compound assays.
-
Binding to Non-DAT Sites: [3H]this compound is known to bind to a secondary site, the "piperazine acceptor site," which has been identified as cytochrome P450 2D6 (CYP2D6).[4] This binding is not related to the dopamine transporter. To mitigate this, it is crucial to define non-specific binding using an appropriate competing ligand.
-
Choice of Competitor for Non-Specific Binding: Using an excess of a structurally different compound that has high affinity for the target receptor is recommended for determining non-specific binding.[5] For [3H]this compound binding to the dopamine transporter, mazindol is a commonly used competitor to define specific binding.[6]
-
Hydrophobicity of the Radioligand: Hydrophobic radioligands tend to exhibit higher non-specific binding.[5] To counteract this, consider the following:
-
Pre-treating your filters (e.g., with polyethyleneimine) can reduce the binding of the radioligand to the filter itself.
-
Adding bovine serum albumin (BSA) to your wash buffer can help reduce non-specific binding.[5]
-
-
Radioligand Concentration: Using a very high concentration of [3H]this compound can lead to increased non-specific binding. It is generally recommended to use a concentration at or below the Kd value for the receptor.[5][7]
Q3: My specific binding is low or non-existent, even with high total binding.
A3: This indicates that the majority of your signal is coming from non-specific interactions.
-
Inappropriate Definition of Non-Specific Binding: As mentioned, the choice of competitor is critical. Ensure you are using a saturating concentration of a suitable competitor like mazindol to displace [3H]this compound specifically from the dopamine transporter.
-
Presence of Endogenous Dopamine: If your tissue preparation is not thoroughly washed, residual dopamine could compete with the radioligand for binding to the transporter, reducing your specific signal.
-
Tissue Preparation Issues: Improperly prepared or stored tissue membranes can lead to a loss of receptor integrity and, consequently, a loss of specific binding sites. Ensure that tissues are fresh or have been stored properly at -80°C.
Q4: The results of my assay are not reproducible. What could be the cause?
A4: Lack of reproducibility can be frustrating and points to variability in your assay setup.
-
Inconsistent Pipetting: Radioligand binding assays involve small volumes, and any inaccuracies in pipetting can lead to significant variations in the final results. Ensure your pipettes are calibrated and your technique is consistent.
-
Variable Incubation Times or Temperatures: Maintaining consistent incubation conditions is crucial for reproducible results. Use a reliable incubator or water bath and ensure all samples are incubated for the same duration.
-
Incomplete Washing: In filtration assays, inadequate washing can leave unbound radioligand on the filter, leading to artificially high and variable counts. Conversely, excessive washing can cause dissociation of the bound ligand, especially if it has a fast off-rate.[8] Optimize your washing procedure with a consistent number of washes and buffer volume.
-
Filter Binding: The radioligand may be binding to the filters. Pre-soaking filters in a solution like polyethyleneimine can help minimize this.
Quantitative Data Summary
The following table summarizes typical binding parameters for [3H]this compound in rat and human brain tissues. These values can serve as a reference for your own experiments.
| Brain Region | Species | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Striatum | Rat | 5.5 | 0.76 (pmol/mg tissue) | [1] |
| Caudate Nucleus | Human | 2.34 ± 0.18 | 1.36 ± 0.18 | [2] |
| Putamen | Human | - | - | [3] |
Note: Bmax values can vary depending on the tissue preparation and protein quantification method.
Experimental Protocols
Below is a representative protocol for a [3H]this compound binding assay using rat striatal membranes. This should be adapted and optimized for your specific experimental conditions.
1. Membrane Preparation: a. Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). b. Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. c. Resuspend the pellet in fresh buffer and centrifuge again. d. The final pellet is resuspended in assay buffer to a protein concentration of approximately 100-200 µg/mL.
2. Binding Assay: a. The assay is performed in a final volume of 500 µL in 50 mM Tris-HCl buffer containing 120 mM NaCl (pH 7.4). b. For total binding, add:
- 100 µL of membrane preparation
- 50 µL of [3H]this compound (at a final concentration of 1-2 nM)
- 350 µL of assay buffer c. For non-specific binding, add:
- 100 µL of membrane preparation
- 50 µL of [3H]this compound
- 50 µL of a competing ligand (e.g., 10 µM final concentration of mazindol)
- 300 µL of assay buffer d. Incubate all tubes at 0-4°C for 60 minutes.
3. Filtration and Washing: a. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.3% polyethyleneimine. b. Wash the filters rapidly with 3 x 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). c. The rapid and consistent washing is critical to reduce non-specific binding without causing significant dissociation of the specifically bound radioligand.
4. Quantification: a. Place the filters in scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow the vials to sit for several hours in the dark to reduce chemiluminescence. d. Count the radioactivity in a liquid scintillation counter.
5. Data Analysis: a. Specific binding is calculated as the difference between total binding and non-specific binding. b. For saturation experiments, plot specific binding against the concentration of [3H]this compound to determine the Kd and Bmax using non-linear regression analysis. c. For competition experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50, which can then be converted to a Ki value.
Visualizations
The following diagrams illustrate key aspects of the [3H]this compound binding assay workflow and troubleshooting logic.
Caption: A simplified workflow for a typical [3H]this compound binding assay.
Caption: A troubleshooting flowchart for low specific binding in [3H]this compound assays.
Caption: The binding interactions of [3H]this compound and competing ligands.
References
- 1. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of sodium-dependent [3H]GBR-12935 binding in brain: a radioligand for selective labelling of the dopamine transport complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]GBR-12935 binding to cytochrome P450 in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Technical Support Center: Investigating the Potential Neurotoxic Effects of Chronic GBR 12935 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of GBR 12935, a potent and selective dopamine reuptake inhibitor.
Frequently Asked Questions (FAQs)
Q1: Is there direct evidence for neurotoxic effects, such as neuronal loss, following chronic administration of this compound?
A1: Based on currently available scientific literature, there is a lack of direct evidence demonstrating that chronic administration of this compound causes neurotoxic effects like dopaminergic neuron death or significant neuronal damage. Studies have primarily focused on its pharmacological and behavioral effects as a dopamine transporter (DAT) inhibitor.
Q2: My chronic this compound study shows no change in [3H]GBR-12935 binding. Does this rule out neurotoxicity?
A2: Not necessarily. Unaltered [3H]GBR-12935 binding suggests that the density of the dopamine transporter (DAT) may not have changed, which can indicate the absence of major dopaminergic terminal degeneration.[1] However, this single measure does not exclude other potential neurotoxic effects, such as:
-
Oxidative stress: Increased extracellular dopamine levels could lead to higher rates of dopamine auto-oxidation and the formation of reactive oxygen species.
-
Mitochondrial dysfunction: Altered dopamine homeostasis can impact cellular energy metabolism.
-
Inflammatory responses: Chronic glial activation could be a consequence of sustained high levels of synaptic dopamine.
-
Functional alterations: Changes in neuronal firing patterns or receptor sensitivity that are not reflected by DAT density.
It is crucial to assess a broader range of neurochemical and histological markers to comprehensively evaluate potential neurotoxicity.
Q3: We observed significant behavioral sensitization (increased locomotor activity) in our chronic this compound study. Could this be a sign of neurotoxicity?
A3: Behavioral sensitization is a common phenomenon with repeated administration of psychostimulants and dopamine reuptake inhibitors. While it reflects neuroadaptations in the dopaminergic system, it is not, by itself, a direct indicator of neurotoxicity. Sensitization is thought to involve changes in dopamine receptor sensitivity, signaling pathways, and gene expression. However, it is a significant alteration in brain function that warrants further investigation into the underlying cellular and molecular changes to rule out any associated pathology.
Q4: Are there conflicting reports on the effect of chronic GBR compound administration on DAT density?
A4: Yes, while one study reported no significant differences in [3H]GBR-12935 binding in the striatum of rats after 21 days of treatment with various dopamine-active drugs, another study using a related compound, GBR 12909, administered via continuous infusion for seven days, found a marked decrease in DAT density in the caudate putamen and nucleus accumbens.[1][2] These discrepancies could be due to:
-
Differences in the specific compound (this compound vs. GBR 12909).
-
Route and schedule of administration (e.g., intermittent injections vs. continuous infusion).
-
Dosage used in the respective studies.
-
Duration of the treatment and washout periods.
Researchers should carefully consider these experimental parameters when designing their studies and interpreting their results.
Troubleshooting Guides
Problem 1: Unexpected Variability in Behavioral Responses to Chronic this compound Administration.
| Possible Cause | Troubleshooting Steps |
| Genetic background of animal strain | Different mouse strains can exhibit varied locomotor responses to this compound.[3] Ensure the use of a consistent and well-characterized strain. If comparing between strains, be aware of inherent differences in dopamine system function. |
| Environmental conditions | Housing conditions (e.g., enriched vs. impoverished environment) can influence behavioral sensitization to this compound.[3] Standardize housing and handling procedures throughout the experiment. |
| Drug preparation and administration | Inconsistent drug formulation, dosage, or injection technique can lead to variable drug exposure. Ensure accurate and consistent preparation of this compound solutions and precise administration. |
Problem 2: Discrepancies in Dopamine Transporter (DAT) Binding Assay Results.
| Possible Cause | Troubleshooting Steps |
| Residual drug in tissue | This compound is a high-affinity ligand for DAT. Insufficient washout period before tissue collection can lead to competitive binding with the radioligand, resulting in an apparent decrease in DAT density. Optimize the washout period based on the pharmacokinetics of this compound. |
| Tissue handling and preparation | Freezing and thawing of brain tissue can lead to a slight but significant decrease in [3H]GBR-12935 binding.[4] Standardize tissue collection and processing protocols to minimize variability. |
| Choice of radioligand | While [3H]GBR-12935 is a selective ligand for DAT, other ligands like [3H]WIN 35,428 are also used. Different ligands may have distinct binding characteristics that could be affected differently by chronic treatment. Justify the choice of radioligand and consider potential differences when comparing with other studies. |
Data Presentation
Table 1: Effects of Chronic this compound Administration on Locomotor Activity in Mice
| Strain | Dose (mg/kg) | Administration Protocol | Effect on Locomotor Activity | Reference |
| C57BL/6J | 10 | Repeated daily injections | Sustained elevation in locomotion | [3] |
| DBA/2J | 10 | Repeated daily injections | Sustained elevation in locomotion | [3] |
| C57BL/6J | 1-32 | Repeated injections for 7 days | Greater elevation in locomotion compared to DBA/2J | [5] |
| DBA/2J | 1-32 | Repeated injections for 7 days | Less pronounced elevation in locomotion | [5] |
Table 2: Dopamine Transporter (DAT) Binding Parameters Following Chronic Administration of GBR Compounds or Other Dopamine-Active Drugs
| Compound | Dose & Duration | Animal Model | Brain Region | Change in DAT Density (Bmax) | Reference |
| Multiple (incl. cocaine, amphetamine) | Various, 21 days | Rat | Striatum | No significant difference | [1] |
| GBR 12909 | 30 mg/kg/day, 7 days | Rat | Caudate Putamen | ~75% decrease | [2] |
| GBR 12909 | 30 mg/kg/day, 7 days | Rat | Nucleus Accumbens | ~40% decrease | [2] |
Experimental Protocols
Protocol 1: Assessment of Dopamine Transporter Density via [3H]GBR-12935 Autoradiography (adapted from literature)
-
Animal Model and Drug Administration:
-
Species: Male Sprague-Dawley rats.
-
Chronic Treatment: Administer this compound or vehicle via a chosen route (e.g., intraperitoneal injections, osmotic minipumps) for a specified duration (e.g., 7, 14, or 21 days).
-
Washout Period: A washout period following the final injection is critical to avoid in-vivo competition with the radioligand. This period should be determined based on the pharmacokinetic profile of this compound.
-
-
Tissue Preparation:
-
Following the washout period, animals are euthanized.
-
Brains are rapidly removed, frozen in isopentane cooled with dry ice, and stored at -80°C.
-
Coronal sections (e.g., 20 µm) containing the brain regions of interest (e.g., striatum, nucleus accumbens) are cut using a cryostat and thaw-mounted onto gelatin-coated slides.
-
-
Autoradiographic Binding:
-
Slides are pre-incubated in a buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4) at room temperature.
-
Incubate slides with a saturating concentration of [3H]GBR-12935 in the same buffer.
-
To determine non-specific binding, a parallel set of slides is incubated with [3H]GBR-12935 in the presence of a high concentration of a competing DAT inhibitor (e.g., mazindol or unlabeled this compound).
-
Wash slides in ice-cold buffer to remove unbound radioligand and then dip in distilled water to remove buffer salts.
-
Dry the slides under a stream of cool air.
-
-
Data Acquisition and Analysis:
-
Expose the labeled slides to autoradiographic film or a phosphor imaging system along with calibrated radioactive standards.
-
Quantify the optical density of the autoradiograms using a computerized image analysis system.
-
Convert optical density values to fmol/mg tissue equivalent using the standard curve generated from the radioactive standards.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound at the dopaminergic synapse.
Caption: Experimental workflow for assessing potential neurotoxicity.
References
- 1. Unaltered [3H]GBR-12935 binding after chronic treatment with dopamine active drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic administration of the selective dopamine uptake inhibitor GBR 12,909, but not cocaine, produces marked decreases in dopamine transporter density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cocaine and this compound: effects on locomotor activity and stereotypy in two inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
GBR 12935 and Cytochrome P450 Enzymes: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the interaction of the dopamine reuptake inhibitor, GBR 12935, with cytochrome P450 (CYP) enzymes. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available binding and inhibition data.
Quantitative Data Summary
The interaction of this compound with cytochrome P450 enzymes, particularly CYP2D6, has been a subject of scientific investigation. While comprehensive data across all major CYP isoforms are not extensively available in publicly accessible literature, the existing findings indicate a notable affinity of this compound for CYP2D6.
| Compound | CYP Isoform | Parameter | Value (nM) | Notes |
| This compound | Human CYP2D6 | Kd | 42.2 | Indicates high-affinity binding.[1] |
| This compound | "Piperazine Acceptor Site" (likely CYP isoform) | Kd | 3 - 8 | This non-dopaminergic site in the brain is suggested to be a cytochrome P450, possibly the human equivalent of canine P450IID1.[2] |
| GBR 12909 (analog) | Human Liver Microsomes (Sparteine Monooxygenase Activity) | Ki | ~100 | Competitive inhibition, indicative of CYP2D6 interaction. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for key assays used to investigate the interaction of this compound with CYP enzymes.
Radioligand Binding Assay for this compound and CYP2D6
This protocol is designed to determine the binding affinity (Kd) of [3H]this compound to human CYP2D6 expressed in a suitable system (e.g., yeast or insect cell microsomes).
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Microsomes from cells expressing human CYP2D6
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (96-well format is common)
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Thaw the CYP2D6-expressing microsomes on ice. Dilute the microsomes to the desired protein concentration in ice-cold binding buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a known concentration of [3H]this compound and the microsomal preparation.
-
Non-specific Binding: Add the same concentration of [3H]this compound, the microsomal preparation, and a high concentration of unlabeled this compound (e.g., 10 µM).
-
Saturation Binding (for Kd determination): Use a range of increasing concentrations of [3H]this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For saturation experiments, plot the specific binding against the concentration of [3H]this compound. Use non-linear regression analysis to determine the Kd and Bmax (maximum number of binding sites).
-
Cytochrome P450 Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory potential of this compound against various CYP isoforms using human liver microsomes (HLM) or recombinant CYP enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM) or recombinant CYP isoforms
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent to stop the reaction
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Pre-incubation (for time-dependent inhibition): Pre-incubate this compound with HLM or recombinant CYPs in the presence of the NADPH regenerating system for a specific duration (e.g., 30 minutes) at 37°C. A control without NADPH should also be included.
-
Incubation: Add the CYP isoform-specific substrate to initiate the reaction. Incubate at 37°C for a time within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis:
-
Determine the rate of metabolite formation in the presence of different concentrations of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
If mechanism-based inhibition is suspected, further experiments to determine KI and kinact will be necessary.
-
Visualizations
Experimental Workflow for CYP Inhibition Assay
Caption: Workflow for a cytochrome P450 inhibition assay.
Logical Relationship in Drug-Drug Interactions
Caption: Logic of a potential drug-drug interaction involving this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Noise in Radioligand Binding Assay | 1. Insufficient blocking of non-specific binding sites on filters or in the membrane preparation. 2. Radioligand sticking to the filter material. 3. Inadequate washing to remove unbound radioligand. | 1. Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). Increase the concentration of unlabeled ligand for non-specific binding determination. 2. Test different types of filter materials. 3. Increase the number and/or volume of washes with ice-cold buffer. |
| Low Signal or No Specific Binding | 1. Inactive enzyme or low receptor expression in the membrane preparation. 2. Degradation of the radioligand. 3. Suboptimal assay conditions (e.g., pH, temperature, incubation time). | 1. Verify the activity of the enzyme/receptor preparation with a known ligand. Use a fresh batch of microsomes. 2. Check the purity and age of the radioligand. Store it properly. 3. Optimize assay conditions systematically. Ensure incubation time is sufficient to reach equilibrium. |
| Inconsistent IC50 Values in Inhibition Assays | 1. This compound instability in the assay medium. 2. Variability in microsome batches. 3. Pipetting errors or inconsistent timing. 4. Substrate depletion is greater than 15-20%. | 1. Assess the stability of this compound under the assay conditions. 2. Qualify each new batch of microsomes with a known inhibitor. 3. Use calibrated pipettes and ensure consistent timing for all steps, especially reaction initiation and termination. 4. Reduce the incubation time or the protein concentration. |
| High Variability Between Replicates | 1. Inhomogeneous mixing of reagents. 2. Inconsistent filtration or washing technique. 3. Issues with the scintillation counter. | 1. Ensure thorough mixing of all components in the assay wells. 2. Standardize the filtration and washing procedure. Ensure the vacuum is consistent. 3. Perform regular maintenance and calibration of the scintillation counter. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cytochrome P450 enzyme that this compound interacts with?
A1: Based on available data, this compound binds most strongly to human CYP2D6 with a high affinity (Kd of 42.2 nM).[1] It also binds with high affinity to a "piperazine acceptor site" in the brain, which is believed to be a cytochrome P450 enzyme.[2]
Q2: Does this compound inhibit other CYP isoforms?
A2: While this compound has been screened against a panel of human CYPs, detailed inhibitory data (IC50 or Ki values) for isoforms other than CYP2D6 are not widely reported in the scientific literature. Therefore, its potential to inhibit other CYPs at clinically relevant concentrations is not fully characterized.
Q3: What are the potential clinical implications of this compound's interaction with CYP2D6?
A3: Inhibition of CYP2D6 by this compound could lead to drug-drug interactions (DDIs). If this compound is co-administered with a drug that is primarily metabolized by CYP2D6, it could lead to increased plasma concentrations of that drug, potentially causing adverse effects.
Q4: How can I determine if this compound is a reversible or irreversible inhibitor of a CYP enzyme?
A4: To distinguish between reversible and irreversible (or time-dependent) inhibition, you can perform a pre-incubation experiment. If the inhibitory potency (IC50) of this compound increases after pre-incubating it with the enzyme and NADPH before adding the substrate, it suggests time-dependent inhibition.
Q5: What are the key considerations when designing a CYP inhibition study for a compound like this compound?
A5: Key considerations include:
-
Choice of enzyme source: Human liver microsomes provide a mixed-enzyme system, while recombinant enzymes allow for the study of individual isoforms.
-
Substrate selection: Use a validated, isoform-specific substrate.
-
Concentration range: Test a wide range of this compound concentrations to accurately determine the IC50.
-
Controls: Include appropriate positive and negative controls.
-
Data analysis: Use appropriate software for non-linear regression to calculate IC50 values.
Q6: Why is it important to study the interaction of compounds with cytochrome P450 enzymes during drug development?
A6: Cytochrome P450 enzymes are responsible for the metabolism of a vast majority of clinically used drugs. Understanding how a new drug candidate interacts with these enzymes is crucial for predicting potential drug-drug interactions, understanding its pharmacokinetic profile, and ensuring patient safety.
References
Optimizing GBR 12935 Concentration for Microdialysis: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is GBR 12935 and what is its primary mechanism of action?
A1: this compound is a potent and selective dopamine reuptake inhibitor.[1][2] Its primary mechanism of action is to block the dopamine transporter (DAT), thereby increasing the extracellular concentration of dopamine in the brain.[3]
Q2: What is the typical concentration range for this compound in microdialysis studies?
A2: The concentration of this compound can vary depending on the specific research question and brain region of interest. In vitro studies have shown that concentrations in the low nanomolar range (1-9 nM) can effectively inhibit dopamine uptake.[1][4] For in vivo microdialysis, concentrations ranging from 10 nM to 100 µM have been used to elicit significant increases in extracellular dopamine.[1][2][4]
Q3: How much of an increase in extracellular dopamine can be expected with this compound administration?
A3: Perfusion with this compound can lead to a substantial increase in extracellular dopamine levels. Studies have reported increases to 350% and 400% of basal levels in the nucleus accumbens when using a concentration of 100 µM.[4] Another report suggests that a 10 nM concentration can increase extracellular dopamine to approximately 400% of basal levels.[1][2]
Q4: Is this compound selective for the dopamine transporter?
A4: Yes, this compound is considered a highly selective inhibitor for the dopamine transporter.[3] Its affinity for the norepinephrine and serotonin transporters is more than 100-fold lower.[3]
Troubleshooting Guide
Problem: I am not observing the expected increase in extracellular dopamine after perfusing with this compound.
-
Solution 1: Verify Drug Concentration and Delivery. Ensure that the this compound solution was prepared correctly and that the microdialysis pump is delivering the solution at the intended flow rate. Hydrophobic compounds can sometimes adhere to tubing, so it's crucial to ensure the drug is reaching the probe.[5]
-
Solution 2: Check for Co-administration of Antagonists. Co-perfusion of this compound with dopamine D2 receptor antagonists, such as sulpiride or raclopride, can significantly reduce or even eliminate the expected increase in extracellular dopamine.[4] This is a critical consideration in experimental design.
-
Solution 3: Assess Probe Placement and Tissue Health. The trauma from probe implantation can create a layer of damaged tissue around the probe, which may have reduced dopamine uptake and release capabilities.[6] It is advisable to allow for a sufficient recovery period after surgery (at least 24 hours) to minimize these effects.[5] Histological verification of the probe placement after the experiment is also recommended.[5]
-
Solution 4: Evaluate Analytical Sensitivity. Confirm that your analytical method, such as HPLC with electrochemical detection, is sensitive enough to detect the changes in dopamine concentration.[6][7]
Problem: The baseline dopamine levels are unstable or drifting.
-
Solution 1: Ensure Adequate Equilibration Time. Allow for a stable baseline to be established before administering this compound. This typically involves perfusing with artificial cerebrospinal fluid (aCSF) for a period of time until dopamine levels are consistent across several collected fractions.
-
Solution 2: Maintain Consistent Experimental Conditions. Factors such as the animal's stress level, body temperature, and the flow rate of the microdialysis pump can all influence baseline dopamine levels.[7] Maintaining consistency in these parameters is crucial.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound.
| Parameter | Value | Species | Brain Region | Method | Reference |
| Binding Affinity (Kd) | 1.08 nM | COS-7 Cells | - | In vitro binding assay | [1][2] |
| 5.5 nM | Rat | Striatum | In vitro binding assay | [8] | |
| 3.2 nM | Human | Striatum | In vitro binding assay | [9] | |
| Effective Concentration | 1-9 nM | Rat | Nucleus Accumbens | In vitro [3H]dopamine uptake | [1][4] |
| 10 nM | - | Nucleus Accumbens | In vivo microdialysis | [1][2] | |
| 100 µM | Rat | Nucleus Accumbens | In vivo microdialysis | [4] |
| Concentration | % Increase in Extracellular Dopamine (from basal) | Brain Region | Reference |
| 10 nM | ~400% | Nucleus Accumbens | [1][2] |
| 100 µM | 350% | Nucleus Accumbens | [4] |
Experimental Protocols
In Vivo Microdialysis Protocol for this compound in Rat Nucleus Accumbens
This protocol provides a generalized framework. Specific parameters may need to be optimized for individual experimental setups.
-
Animal Surgery and Probe Implantation:
-
Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens.
-
Allow for a post-operative recovery period of at least 24 hours.[5]
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and begin perfusion with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[7]
-
Allow the system to equilibrate and collect baseline samples until dopamine levels are stable.
-
-
This compound Administration:
-
Prepare the desired concentration of this compound in aCSF.
-
Switch the perfusion solution from aCSF to the this compound solution.
-
Continue to collect dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine concentration using a sensitive analytical technique such as HPLC with electrochemical detection.[6]
-
-
Histological Verification:
-
Section the brain and stain to verify the correct placement of the microdialysis probe.
Visualizations
Caption: Mechanism of action of this compound in the synapse.
Caption: Experimental workflow for in vivo microdialysis with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]this compound binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
GBR 12935 vs. Cocaine: A Comparative Analysis of Locomotor Activity
For researchers and professionals in the fields of neuroscience and drug development, understanding the nuanced differences between psychostimulants is paramount. This guide provides a detailed comparison of GBR 12935 and cocaine, focusing on their effects on locomotor activity. By presenting key experimental data, detailed protocols, and visual representations of their shared mechanism of action, this document aims to be an objective resource for scientific inquiry.
Executive Summary
Both this compound and cocaine are potent dopamine transporter (DAT) inhibitors, a mechanism that underlies their stimulant effects on locomotor activity. However, research reveals significant differences in their potency, efficacy, and the development of behavioral sensitization. This compound, a selective dopamine uptake inhibitor, generally induces a more consistent locomotor response with repeated administration, whereas cocaine's effects can vary significantly depending on the animal strain and can lead to sensitization or tolerance.[1] These distinctions are critical for studies investigating the neurobiology of addiction and for the development of potential therapeutic agents.
Quantitative Data Comparison
The following table summarizes quantitative data from studies comparing the effects of this compound and cocaine on locomotor activity in rodent models.
| Parameter | This compound | Cocaine | Species/Strain | Citation |
| Maximally Active Dose (Locomotor Activity) | 10 mg/kg | 32 mg/kg | C57BL/6J & DBA/2J Mice | [1] |
| Peak Locomotor Stimulation | Greater in C57BL/6J mice | Greater in DBA/2J mice (acute) | C57BL/6J & DBA/2J Mice | [1] |
| Effect of Repeated Injections (Locomotor) | Consistent stimulation in both strains | Diminished to near control in DBA/2J; consistent in C57BL/6J | C57BL/6J & DBA/2J Mice | [1] |
| Induction of Stereotypy | No stereotypies induced in either strain | Induced in DBA/2J mice with repeated injections; none in C57BL/6J | C57BL/6J & DBA/2J Mice | [1] |
| Cross-Sensitization | No cross-sensitization observed with cocaine | No cross-sensitization observed with this compound | C57BL/6J & DBA/2J Mice | [1] |
| Inhibition of Dopamine Uptake (Neuronal) | IC50: 1-6 nM | IC50: 0.35 µM | Not Specified | [2] |
| Inhibition of Dopamine Uptake (Vesicular) | IC50: 34-45 nM | IC50: 137 µM | Not Specified | [2] |
Experimental Protocols
A standardized protocol for assessing the effects of this compound or cocaine on locomotor activity in mice is detailed below. This protocol is a synthesis of methodologies reported in the cited literature.[3][4]
Objective: To quantify the effects of this compound or cocaine on spontaneous horizontal locomotor activity in mice.
Materials:
-
Male mice (e.g., C57BL/6J or DBA/2J strains), 8-10 weeks old.
-
Open field activity chambers equipped with infrared beam sensors or video tracking software.
-
This compound hydrochloride, dissolved in physiological saline.
-
Cocaine hydrochloride, dissolved in physiological saline.
-
Physiological saline (0.9% NaCl) for vehicle control.
-
Syringes and needles for intraperitoneal (i.p.) injections.
Procedure:
-
Acclimation: Upon arrival, house mice in groups of 4-5 per cage with ad libitum access to food and water. Maintain a 12-hour light/dark cycle. Allow at least one week for acclimation to the housing facility before any behavioral testing.
-
Habituation to the Test Environment:
-
On three consecutive days prior to the test day, handle each mouse for approximately 1-2 minutes.
-
On the day before the experiment, place each mouse in the open field chamber for a 30-minute habituation session to minimize novelty-induced hyperactivity on the test day.
-
-
Drug Preparation: Prepare fresh solutions of this compound and cocaine in physiological saline on the day of the experiment. The concentration should be adjusted to deliver the desired dose in an injection volume of 10 ml/kg body weight.
-
Experimental Procedure:
-
On the test day, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Place each mouse individually into the center of the open field arena.
-
Allow for a 30-minute habituation period within the chamber immediately before drug administration.
-
After the habituation period, remove the mouse, administer the i.p. injection of this compound, cocaine, or vehicle, and immediately return it to the open field chamber.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 60 to 90 minutes.
-
-
Data Analysis:
-
Quantify locomotor activity in time bins (e.g., 5 or 10 minutes) to analyze the time course of the drug effect.
-
Calculate the total locomotor activity over the entire recording session.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different drug doses and the vehicle control.
-
Visualizing the Process and Pathway
To better understand the experimental process and the underlying molecular mechanism, the following diagrams are provided.
Caption: Experimental workflow for locomotor activity assessment.
Caption: Shared signaling pathway of this compound and cocaine.
Conclusion
While both this compound and cocaine increase locomotor activity by inhibiting the dopamine transporter, their pharmacological profiles are distinct. This compound exhibits a more consistent effect with repeated administration and does not induce stereotypy under the tested conditions, unlike cocaine.[1] These differences highlight the complex relationship between DAT inhibition and behavioral outcomes, providing a valuable framework for future research into the neuropharmacology of psychostimulants.
References
- 1. Comparison of cocaine and this compound: effects on locomotor activity and stereotypy in two inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor Sensitization to Cocaine [bio-protocol.org]
- 4. Locomotor- and Reward-Enhancing Effects of Cocaine Are Differentially Regulated by Chemogenetic Stimulation of Gi-Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GBR 12935 and GBR 12909 for Dopamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used dopamine transporter (DAT) inhibitors, GBR 12935 and GBR 12909. Both are potent and selective diarylpiperazine-based ligands invaluable for studying dopaminergic neurotransmission and as potential therapeutic agents. This document outlines their comparative binding affinities, selectivity, and the experimental protocols used to determine these characteristics.
Introduction
This compound (1-{2-[bis(4-phenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine) and its fluorinated analog, GBR 12909 (1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine), are high-affinity ligands for the dopamine transporter.[1] Their ability to selectively block dopamine reuptake has made them standard tools in neuroscience research, particularly in studies related to Parkinson's disease, addiction, and other dopamine-related disorders.[1][2] this compound is often used in its tritiated form, [³H]this compound, for radioligand binding assays to quantify DAT density.[3][4] GBR 12909 is noted for its high selectivity for the DAT over other monoamine transporters.[5][6]
Quantitative Comparison of DAT Inhibition
The following table summarizes the key quantitative parameters for this compound and GBR 12909, highlighting their potency and selectivity as DAT inhibitors.
| Parameter | This compound | GBR 12909 | Reference(s) |
| DAT Binding Affinity (Kd) | 1.08 nM (COS-7 cells)[7] | - | [7] |
| 2.34 nM (human caudate)[3] | [3] | ||
| 3.2 nM (human striatum)[8] | [8] | ||
| DAT Inhibition Potency (Ki) | - | 1 nM | [5][6][9] |
| Selectivity | Selective for DAT | >100-fold lower affinity for NET and SERT | [5][6][10] |
| Other Receptor Interactions | High affinity for CYP2D6 (Kd = 42.2 nM)[7][11] | Potent sigma ligand (IC50 = 48 nM) | [6][9] |
Mechanism of Action and Signaling Pathway
Both this compound and GBR 12909 act as competitive inhibitors at the dopamine transporter.[5] By binding to the DAT, they block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing and prolonging dopaminergic signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and GBR 12909.
Radioligand Binding Assay for DAT Affinity (Kd)
This protocol is adapted from studies using [³H]this compound to determine binding affinity to the dopamine transporter in brain tissue.[3][8]
1. Tissue Preparation:
- Homogenize dissected brain regions (e.g., striatum, caudate nucleus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
2. Binding Assay:
- In assay tubes, combine the membrane preparation, varying concentrations of [³H]this compound, and either assay buffer (for total binding) or a high concentration of a competing ligand like unlabeled GBR 12909 or cocaine (for non-specific binding).
- Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
- Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
"Start" [label="Start: Brain Tissue Dissection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Homogenization" [label="Homogenize in Buffer"];
"Centrifugation1" [label="Low-Speed Centrifugation\n(Remove Debris)"];
"Centrifugation2" [label="High-Speed Centrifugation\n(Pellet Membranes)"];
"Washing" [label="Wash and Resuspend Membranes"];
"Protein_Assay" [label="Determine Protein Concentration"];
"Incubation" [label="Incubate Membranes with\n[3H]this compound +/- Competitor"];
"Filtration" [label="Rapid Filtration"];
"Washing_Filters" [label="Wash Filters"];
"Scintillation_Counting" [label="Quantify Radioactivity"];
"Data_Analysis" [label="Calculate Kd and Bmax", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Homogenization";
"Homogenization" -> "Centrifugation1";
"Centrifugation1" -> "Centrifugation2";
"Centrifugation2" -> "Washing";
"Washing" -> "Protein_Assay";
"Protein_Assay" -> "Incubation";
"Incubation" -> "Filtration";
"Filtration" -> "Washing_Filters";
"Washing_Filters" -> "Scintillation_Counting";
"Scintillation_Counting" -> "Data_Analysis";
}
Dopamine Uptake Inhibition Assay (Ki)
This protocol describes a method to determine the inhibitory potency (Ki) of compounds like GBR 12909 on dopamine uptake in synaptosomes or cells expressing DAT.[5][12][13]
1. Preparation of Synaptosomes or Cells:
- Synaptosomes: Prepare synaptosomes from brain tissue (e.g., striatum) using a similar homogenization and centrifugation procedure as for the binding assay, often involving a density gradient centrifugation step to enrich for synaptosomes.
- Cells: Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as CHO or HEK293 cells. Plate the cells in a suitable format (e.g., 96-well plates) and grow to an appropriate confluency.
2. Uptake Assay:
- Pre-incubate the synaptosomes or cells with varying concentrations of the inhibitor (e.g., GBR 12909) or vehicle for a short period at a controlled temperature (e.g., 25°C or 37°C).
- Initiate the uptake by adding a known concentration of [³H]dopamine.
- Allow the uptake to proceed for a short, defined period (e.g., 10 minutes) within the linear range of uptake.
- Terminate the uptake by rapidly washing the synaptosomes or cells with ice-cold buffer to remove extracellular [³H]dopamine. For cell-based assays, this can be done using an automated cell washer. For synaptosomes, rapid filtration is used.
- Lyse the cells or disrupt the synaptosomes and measure the intracellular radioactivity using a scintillation counter.
3. Data Analysis:
- Determine the percentage of inhibition of [³H]dopamine uptake at each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).
- Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of [³H]dopamine used and Km is the Michaelis-Menten constant for dopamine transport.
"Start" [label="Start: Prepare Synaptosomes\nor DAT-expressing Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Preincubation" [label="Pre-incubate with\nVarying Inhibitor Concentrations"];
"Uptake_Initiation" [label="Add [3H]Dopamine to\nInitiate Uptake"];
"Incubation" [label="Incubate for a\nDefined Time"];
"Termination" [label="Terminate Uptake by\nRapid Washing/Filtration"];
"Lysis_and_Counting" [label="Lyse Cells/Synaptosomes and\nQuantify Radioactivity"];
"Data_Analysis" [label="Calculate IC50 and Ki", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Preincubation";
"Preincubation" -> "Uptake_Initiation";
"Uptake_Initiation" -> "Incubation";
"Incubation" -> "Termination";
"Termination" -> "Lysis_and_Counting";
"Lysis_and_Counting" -> "Data_Analysis";
}
Conclusion
Both this compound and GBR 12909 are highly potent and selective inhibitors of the dopamine transporter. GBR 12909 exhibits a slightly higher reported potency (Ki of 1 nM) and is well-characterized for its selectivity over other monoamine transporters. This compound is invaluable as a radiolabeled tool for quantifying DAT expression. The choice between these two compounds will depend on the specific experimental needs, with GBR 12909 being an excellent choice for in vivo and in vitro functional studies of DAT inhibition and [³H]this compound being the standard for radioligand binding assays. Researchers should be mindful of the off-target interactions, such as GBR 12909's affinity for sigma receptors and this compound's interaction with CYP2D6, when designing experiments and interpreting results.
References
- 1. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GBR-12935 - Wikipedia [en.wikipedia.org]
- 3. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [3H]this compound binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 10. DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective Dopamine Reuptake Inhibitors: Alternatives to GBR 12935
For researchers and drug development professionals investigating the intricacies of the dopaminergic system, the selective dopamine reuptake inhibitor (DRI) GBR 12935 has long been a staple pharmacological tool. Its high affinity and selectivity for the dopamine transporter (DAT) have made it invaluable for studying the neurobiological and behavioral effects of increased synaptic dopamine. However, the landscape of available research tools has expanded, offering several alternatives with distinct pharmacological profiles. This guide provides an objective comparison of this compound with other selective DRIs, supported by experimental data, to aid in the selection of the most appropriate compound for specific research needs.
This guide will delve into a quantitative comparison of binding affinities and inhibitory potencies, detail the experimental protocols used to derive this data, and visualize the key signaling pathways and experimental workflows involved in studying these compounds.
Quantitative Comparison of Dopamine Reuptake Inhibitors
The potency and selectivity of DRIs are critical parameters for interpreting experimental results. The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) for this compound and its alternatives at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate higher potency.
Table 1: Binding Affinities (Ki) of DRIs at Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/NET Selectivity Ratio | DAT/SERT Selectivity Ratio |
| This compound | 1.08[1] | >100 | >100 | >92 | >92 |
| GBR 12909 | 1[2] | >100[2] | >100[2] | >100 | >100 |
| Bupropion | 2800 | 1400[3] | 45000[3] | 0.5 | 16.1 |
Data presented as mean values from cited literature. Selectivity ratios are calculated as (Ki NET or SERT) / (Ki DAT).
Table 2: Inhibitory Potencies (IC50) of DRIs in Uptake Assays
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| Modafinil | 11.11[4] | 182.3[4] | 1547[4] |
Data presented as mean values from cited literature.
Pharmacological Profiles of this compound Alternatives
GBR 12909: As a close analog of this compound, GBR 12909 exhibits a similarly potent and highly selective inhibition of the dopamine transporter.[2][5] It is a competitive inhibitor of dopamine uptake.[2] Due to its high selectivity, GBR 12909 is an excellent alternative to this compound for studies requiring precise targeting of the dopaminergic system with minimal off-target effects on noradrenergic or serotonergic pathways.
Bupropion: In contrast to the GBR compounds, bupropion is a non-selective inhibitor of both the dopamine and norepinephrine transporters, with significantly lower affinity for the serotonin transporter.[3][6][7] Its dual action on DAT and NET makes it a useful tool for investigating the combined effects of dopamine and norepinephrine modulation. However, its lower potency compared to the GBR series necessitates the use of higher concentrations to achieve significant DAT inhibition.
Modafinil: Modafinil is a wakefulness-promoting agent that acts as a selective, albeit weaker, dopamine reuptake inhibitor.[4] Its selectivity for DAT over NET and SERT is well-documented.[4] The pharmacological profile of modafinil, with its lower abuse potential compared to classical psychostimulants, makes it an interesting compound for behavioral and cognitive studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for the in vitro characterization of dopamine reuptake inhibitors.
Protocol 1: Dopamine Transporter Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of [³H]this compound to the dopamine transporter.
Objective: To determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to the dopamine transporter, and to determine the inhibitory constant (Ki) of unlabeled competitor compounds.
Materials:
-
Rat striatal tissue homogenate (or cells expressing the dopamine transporter)
-
[³H]this compound (Radioligand)
-
Unlabeled this compound or other competitor compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Repeat this wash step. Determine the protein concentration of the final membrane preparation.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]this compound (at a concentration near its Kd), and varying concentrations of the unlabeled competitor drug. For saturation binding experiments, use varying concentrations of [³H]this compound.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled ligand) against the concentration of [³H]this compound. Analyze the data using non-linear regression to determine the Kd and Bmax.
-
Competition Binding: Plot the percentage of specific binding against the log concentration of the competitor drug. Use a sigmoidal dose-response curve fit to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Dopamine Uptake Inhibition Assay
This protocol is a generalized procedure based on methods used to assess the potency of dopamine reuptake inhibitors.[2]
Objective: To measure the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter and to determine its IC50 value.
Materials:
-
Cell line stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT cells)
-
[³H]Dopamine
-
Test compounds (potential inhibitors)
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Lysis Buffer (e.g., 1% SDS)
-
Scintillation fluid
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture: Plate the DAT-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Uptake Initiation: Add [³H]dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at the appropriate temperature. This time should be within the linear range of dopamine uptake.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer to remove extracellular [³H]dopamine.
-
Cell Lysis and Quantification: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent DAT inhibitor like this compound) from the total uptake. Plot the percentage of inhibition of specific uptake against the log concentration of the test compound. Use a non-linear regression analysis to determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Dopamine Reuptake and Signaling Pathway
The inhibition of the dopamine transporter leads to an accumulation of dopamine in the synaptic cleft, which in turn modulates downstream signaling cascades.
Caption: Dopamine signaling pathway at the synapse.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the affinity of a test compound for the dopamine transporter.
Caption: Workflow for a competitive binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PKC in the perspective of dopamine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
GBR 12935: A Selective Dopamine Transporter Ligand Validation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of GBR 12935 as a selective dopamine transporter (DAT) ligand. Through a detailed comparison with other well-known DAT inhibitors, supported by experimental data and methodologies, this document serves as a valuable resource for researchers investigating the dopaminergic system and developing novel therapeutics.
Executive Summary
This compound is a high-affinity and selective inhibitor of the dopamine transporter (DAT). Experimental data consistently demonstrates its potent binding to DAT with significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters. This selectivity profile makes this compound an invaluable tool for isolating and studying the specific roles of DAT in neurological processes and disease states. This guide presents a comparative analysis of this compound against other DAT ligands, detailed experimental protocols for its validation, and a visualization of the downstream signaling effects of DAT inhibition.
Comparative Ligand Performance
To objectively assess the performance of this compound, its binding affinities (Ki, nM) for the dopamine, serotonin, and norepinephrine transporters were compared with those of other commonly used DAT inhibitors. The data, summarized in the table below, clearly illustrates the superior selectivity of this compound for the dopamine transporter.
| Ligand | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT:SERT Selectivity Ratio | DAT:NET Selectivity Ratio |
| This compound | 1.1 | 355 | 2400 | 323 | 2182 |
| GBR 12909 | 1.0 | >10,000 | 200 | >10,000 | 200 |
| Cocaine | 260 | 310 | 530 | 1.2 | 2.0 |
| Methylphenidate | 120 | 5500 | 34 | 46 | 0.3 |
| Bupropion | 526 | 19,000 | 44,000 | 36 | 84 |
| Modafinil | 3000 | >10,000 | >10,000 | >3.3 | >3.3 |
| Mazindol | 16 | 430 | 15 | 27 | 0.9 |
Data Interpretation: A higher selectivity ratio indicates a greater preference for the dopamine transporter over the other monoamine transporters. As evidenced by the data, this compound exhibits a remarkable selectivity for DAT, particularly when compared to less selective compounds like cocaine.
Experimental Protocols
The validation of this compound as a selective DAT ligand relies on robust experimental methodologies. The following is a detailed protocol for a standard in vitro radioligand binding assay used to determine the binding affinity of compounds for the dopamine transporter.
[³H]this compound Radioligand Binding Assay for Dopamine Transporter
This protocol is adapted from established methodologies for measuring ligand binding to the dopamine transporter in rat striatal tissue.
I. Materials and Reagents:
-
Tissue: Fresh or frozen rat striatum.
-
Radioligand: [³H]this compound (specific activity ~40-60 Ci/mmol).
-
Non-specific binding control: Unlabeled this compound or another high-affinity DAT ligand (e.g., mazindol at 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 at room temperature.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: Appropriate for tritium counting.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well filter plates with GF/B or GF/C filters, vacuum filtration manifold, scintillation counter.
II. Membrane Preparation:
-
Dissect and weigh rat striatal tissue on ice.
-
Homogenize the tissue in 20 volumes of ice-cold assay buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer.
-
Repeat the centrifugation and resuspension step twice more.
-
After the final wash, resuspend the pellet in a known volume of assay buffer to achieve a final protein concentration of approximately 0.5-1.0 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
III. Binding Assay Procedure:
-
To each well of a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (e.g., 10 µM mazindol).
-
50 µL of competing compound at various concentrations.
-
-
Add 50 µL of the prepared membrane homogenate to each well.
-
Add 50 µL of [³H]this compound at a final concentration of 0.5-1.0 nM to each well.
-
Incubate the plates at 4°C for 2-3 hours to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
IV. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of dopamine reuptake from the synaptic cleft. This leads to an increase in the extracellular concentration of dopamine, which in turn enhances the activation of postsynaptic dopamine receptors (D1 and D2). The following diagrams illustrate the experimental workflow for validating this compound and the downstream signaling cascade initiated by its action.
Caption: Workflow for [³H]this compound radioligand binding assay.
Caption: this compound-mediated dopamine signaling pathway.
Conclusion
The data presented in this guide unequivocally validates this compound as a highly selective and potent dopamine transporter ligand. Its superior selectivity profile compared to other commonly used DAT inhibitors makes it an indispensable tool for elucidating the precise functions of the dopamine transporter in health and disease. The detailed experimental protocols provided herein offer a standardized approach for its validation and use in further research. The visualization of the downstream signaling pathways highlights the mechanism by which this compound exerts its effects, providing a clear framework for understanding its biological impact. For researchers in neuropharmacology and drug development, this compound stands out as a critical compound for advancing our understanding of the dopaminergic system.
A Comparative Analysis of GBR 12935 and Other Dopamine Transporter (DAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of GBR 12935, a potent and selective dopamine transporter (DAT) inhibitor, with other well-known DAT inhibitors such as cocaine, methylphenidate, and bupropion. The information presented herein is intended to assist researchers in understanding the nuanced differences in the pharmacological profiles of these compounds, supported by experimental data and detailed methodologies.
At a Glance: Comparative Efficacy and Selectivity
The therapeutic and research applications of DAT inhibitors are largely dictated by their binding affinity for the dopamine transporter and their selectivity over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). A summary of the binding affinities (Ki in nM) for this compound and other selected DAT inhibitors is presented below. A lower Ki value indicates a higher binding affinity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound | 1.08[1] | - | - | - | - |
| Vanoxerine (GBR 12909) | 1[2][3][4] | - | - | - | - |
| Cocaine | 230[5][6] | 740[5] | 480[5] | 3.22 | 2.09 |
| Methylphenidate | 60[5] | 132,000[5] | 100[5] | 2200 | 1.67 |
| Bupropion | 2800 | 45,000 | 1400 | 16.07 | 0.5 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.
Mechanism of Action: The Dopamine Signaling Pathway
Dopamine transporters are crucial for regulating dopaminergic neurotransmission by reabsorbing dopamine from the synaptic cleft back into the presynaptic neuron. DAT inhibitors block this reuptake process, leading to an increase in the extracellular concentration of dopamine and subsequent enhancement of dopaminergic signaling. This action is central to their therapeutic effects and abuse potential.
Mechanism of DAT inhibition in the dopaminergic synapse.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of DAT inhibitors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the transporter of interest (DAT, SERT, or NET) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[7]
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [3H]this compound for DAT) and varying concentrations of the unlabeled test compound.[7]
-
The reaction is carried out in a 96-well plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[7]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]
Synaptosomal Dopamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of dopamine into presynaptic nerve terminals.
1. Synaptosome Preparation:
-
Brain tissue (e.g., dorsal striatum) is homogenized in a sucrose buffer.[8]
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed presynaptic nerve terminals.[8][9]
-
The synaptosomal pellet is resuspended in an appropriate uptake buffer.[8]
2. Uptake Experiment:
-
Synaptosomes are pre-incubated with varying concentrations of the test inhibitor.[8]
-
The uptake reaction is initiated by adding a known concentration of radiolabeled dopamine (e.g., [3H]DA).[8]
-
The incubation is carried out at a physiological temperature (e.g., 34°C) for a short period (e.g., 8 minutes).[10]
3. Termination and Measurement:
-
The uptake is terminated by rapid filtration or centrifugation to separate the synaptosomes from the extracellular medium.[8][11]
-
The amount of radiolabeled dopamine taken up by the synaptosomes is quantified by scintillation counting.
4. Data Analysis:
-
The inhibitory potency of the test compound is determined by calculating the concentration that produces 50% inhibition of dopamine uptake (IC50).
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of novel DAT inhibitors.
Workflow for characterizing novel DAT inhibitors.
Concluding Remarks
This compound stands out as a highly potent and selective DAT inhibitor, making it an invaluable tool for preclinical research into the roles of the dopamine transporter in various physiological and pathological processes. In comparison, commonly used drugs like cocaine exhibit lower affinity and poor selectivity, while methylphenidate shows high selectivity for DAT over SERT but less so over NET. Bupropion is a weaker inhibitor of both DAT and NET. The choice of a DAT inhibitor for research or therapeutic development should be guided by a thorough understanding of its specific binding profile and functional activity, as outlined in this guide. The provided experimental protocols offer a standardized approach for the characterization of novel compounds targeting the dopamine transporter.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GBR 12909 dihydrochloride |Vanoxerine | Hello Bio [hellobio.com]
- 3. Vanoxerine (GBR-12909) dihydrochloride | Dopamine Transporter Inhibitor | AmBeed.com [ambeed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cocaine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolate Functional Synaptosomes | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Experiment 5: Neurochemical measures of the dopamine system [bio-protocol.org]
- 11. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Monoamine Transporter Inhibitors: GBR 12935 and Bupropion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent monoamine transporter inhibitors: GBR 12935 and bupropion. The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct pharmacological profiles.
Overview of this compound and Bupropion
This compound is a potent and highly selective dopamine reuptake inhibitor (DRI) belonging to the piperazine class of compounds. It is primarily utilized as a research tool to investigate the role of the dopamine transporter (DAT) in various physiological and pathological processes.[1][2] Its high affinity and selectivity for DAT make it an invaluable ligand for in vitro and in vivo studies of the dopaminergic system.[1][3]
Bupropion is an atypical antidepressant and smoking cessation aid classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] Unlike many other antidepressants, bupropion has minimal activity at the serotonin transporter (SERT), which contributes to its unique side-effect profile, notably the absence of sexual dysfunction and weight gain commonly associated with selective serotonin reuptake inhibitors (SSRIs).[4] The pharmacological activity of bupropion is significantly influenced by its active metabolites, which are present in higher concentrations in the plasma than the parent drug.
Mechanism of Action: A Head-to-Head Comparison
The primary mechanism of action for both this compound and bupropion is the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine and/or norepinephrine. However, their potency and selectivity for the different transporters vary significantly.
Signaling Pathway of Monoamine Transporter Inhibition
Caption: Inhibition of Dopamine (DA) and Norepinephrine (NE) Transporters (DAT/NET).
Quantitative Comparison of Transporter Affinity
The following table summarizes the in vitro binding affinities (Ki, Kd, or IC50 values) of this compound, bupropion, and its major active metabolites for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate higher affinity.
| Compound | DAT Affinity (nM) | NET Affinity (nM) | SERT Affinity (nM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) |
| This compound | 1.08 (Kd)[5] | 165 (IC50)[5] | >10,000 (IC50) | ~153 | >9259 |
| Bupropion | 2800 (Ki)[6] | 1400 (Ki)[6] | 45000 (Ki)[6] | 0.5 | 16.1 |
| Hydroxybupropion | >10,000 (IC50) | 1700 (IC50) | >10,000 (IC50) | - | - |
| (2S,3S)-hydroxybupropion | - | 520 (IC50) | - | - | - |
| Threohydrobupropion | 47,000 (IC50, rat)[2] | 16,000 (IC50, rat)[2] | 67,000 (IC50, rat)[2] | 0.34 | 1.43 |
Key Observations:
-
This compound demonstrates exceptionally high affinity and selectivity for the dopamine transporter, with significantly weaker effects on the norepinephrine and serotonin transporters.[5]
-
Bupropion exhibits a broader profile, inhibiting both NET and DAT with moderate potency, and has very low affinity for SERT.[6]
-
The active metabolite hydroxybupropion , particularly the (2S,3S) isomer, is a more potent NET inhibitor than the parent compound.
-
Threohydrobupropion , another major metabolite, shows weak inhibition of all three transporters.[2]
Experimental Protocols
The data presented in this guide are primarily derived from three key experimental techniques: radioligand binding assays, synaptosome uptake assays, and in vivo microdialysis.
Radioligand Binding Assay
This in vitro technique is used to determine the affinity of a drug for a specific receptor or transporter.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the transporter of interest (e.g., DAT, NET, or SERT) are prepared from cell cultures or brain tissue homogenates.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (this compound or bupropion).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Synaptosome Uptake Assay
This ex vivo assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into presynaptic nerve terminals (synaptosomes).
Experimental Workflow for Synaptosome Uptake Assay
Caption: Workflow for a Synaptosome Uptake Assay.
Protocol:
-
Synaptosome Preparation: Synaptosomes are isolated from specific brain regions (e.g., striatum for DAT) by homogenization and differential centrifugation.
-
Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.
-
Incubation: The mixture is incubated for a short period to allow for neurotransmitter uptake.
-
Uptake Termination: The uptake is terminated by rapid filtration and washing to remove the extracellular radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured.
-
Data Analysis: The IC50 value for the inhibition of neurotransmitter uptake is determined.
In Vivo Microdialysis
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for an In Vivo Microdialysis Experiment.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the exiting aCSF (dialysate). Samples are collected at regular intervals.
-
Drug Administration: The test compound is administered systemically (e.g., intraperitoneally) or locally via the microdialysis probe.
-
Post-Drug Sample Collection: Dialysate collection continues to monitor changes in neurotransmitter levels.
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: The changes in extracellular neurotransmitter levels following drug administration are analyzed to determine the in vivo effects of the compound. For example, this compound has been shown to increase extracellular dopamine levels in the nucleus accumbens by approximately 400% of the basal level.[5]
Summary and Conclusion
This compound and bupropion are both inhibitors of monoamine transporters, but their pharmacological profiles are distinct, leading to different applications.
-
This compound is a highly potent and selective tool for studying the dopamine transporter. Its focused action makes it ideal for preclinical research aimed at elucidating the role of DAT in health and disease.
-
Bupropion is a clinically effective medication with a dual mechanism of action, inhibiting both norepinephrine and dopamine reuptake. The contribution of its active metabolites, particularly in enhancing noradrenergic neurotransmission, is a key aspect of its overall therapeutic effect. This broader pharmacological profile underlies its utility as an antidepressant and smoking cessation aid.
For researchers and drug development professionals, understanding these differences is crucial for selecting the appropriate compound for a given study and for the rational design of new therapeutics targeting the monoamine transport system. The experimental protocols outlined provide a foundation for the in vitro and in vivo characterization of such compounds.
References
- 1. GBR-12935 - Wikipedia [en.wikipedia.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ricardinis.pt [ricardinis.pt]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
GBR 12935 vs. Methylphenidate: A Comparative Guide for Neuropharmacology Research
For researchers in neuropharmacology and drug development, the precise selection of molecular tools is paramount. Both GBR 12935 and methylphenidate are widely recognized inhibitors of the dopamine transporter (DAT), playing crucial roles in investigating the dopaminergic system. However, their distinct pharmacological profiles dictate their suitability for specific research applications. This guide provides an objective comparison of this compound and methylphenidate, supported by experimental data, to aid researchers in making informed decisions for their study designs.
Executive Summary
This compound emerges as a superior tool for studies demanding high selectivity for the dopamine transporter. Its pharmacological profile is characterized by a potent and specific inhibition of DAT with minimal off-target effects on the norepinephrine transporter (NET) and serotonin transporter (SERT). In contrast, methylphenidate, while also a potent DAT inhibitor, exhibits significant affinity for the norepinephrine transporter. This broader activity profile, while therapeutically relevant in conditions like ADHD, can introduce confounding variables in research aimed at dissecting the specific roles of the dopaminergic system.
Comparative Pharmacological Data
The following tables summarize the key quantitative data comparing the in vitro and in vivo properties of this compound and methylphenidate.
| Compound | Transporter | Binding Affinity (Ki, nM) |
| This compound | DAT | ~1-5 |
| NET | >1000 | |
| SERT | >1000 | |
| Methylphenidate | DAT | 193 |
| NET | 38 | |
| SERT | >100,000 |
Table 1: Comparative Binding Affinities of this compound and Methylphenidate for Monoamine Transporters. Note: Data is compiled from multiple sources and experimental conditions may vary.
| Compound | Assay | Potency (IC50, nM) |
| This compound | [3H]Dopamine Uptake Inhibition | 1-6 |
| Methylphenidate | [3H]Dopamine Uptake Inhibition | 33 (d-threo isomer) |
Table 2: Comparative Potency in Inhibiting Dopamine Uptake.[1]
| Compound | Animal Model | Effect on Locomotor Activity |
| This compound | Mice | Stimulates locomotor activity without inducing stereotypy. |
| Methylphenidate | Rats, Mice | Increases locomotor activity. |
Table 3: Comparative In Vivo Effects on Locomotor Activity.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and methylphenidate exert their primary effect by blocking the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling. However, their interaction with other monoamine transporters distinguishes their mechanisms.
Figure 1. Comparative binding profiles of this compound and methylphenidate.
Key Reasons to Choose this compound in a Research Setting:
-
Unparalleled Selectivity for the Dopamine Transporter: The primary advantage of this compound is its high selectivity for DAT over NET and SERT.[2][3][4] This makes it an ideal tool for isolating and studying the specific role of dopamine in various physiological and pathological processes without the confounding influence of noradrenergic or serotonergic modulation.
-
Potent Dopamine Reuptake Inhibition: this compound is a highly potent inhibitor of dopamine uptake, with reported IC50 values in the low nanomolar range.[1] This allows for the use of lower concentrations to achieve significant DAT blockade, minimizing the potential for off-target effects.
-
Distinct Behavioral Profile: In vivo studies have shown that this compound stimulates locomotor activity without inducing the stereotyped behaviors often associated with broader-acting psychostimulants. This suggests a more specific activation of locomotor pathways mediated by dopamine.
When to Consider Methylphenidate:
While this compound excels in selectivity, methylphenidate remains a valuable research tool, particularly in studies where:
-
Modeling ADHD is the Goal: The dual action of methylphenidate on both DAT and NET is believed to be crucial for its therapeutic efficacy in Attention-Deficit/Hyperactivity Disorder (ADHD).[5] Therefore, for preclinical studies aiming to model or investigate the neurobiology of ADHD, methylphenidate is a more clinically relevant compound.
-
Investigating Dopamine-Norepinephrine Interactions: The ability of methylphenidate to modulate both dopaminergic and noradrenergic systems makes it a suitable tool for studying the interplay between these two neurotransmitter systems in various brain functions and disorders.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative methodologies for key in vitro assays used to characterize dopamine transporter inhibitors.
[3H]this compound Binding Assay for Dopamine Transporter
This protocol is designed to determine the binding affinity of a test compound for the dopamine transporter using radiolabeled this compound.
-
Tissue Preparation:
-
Rodent striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction.
-
The pellet is washed and resuspended in fresh buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]this compound and varying concentrations of the test compound.
-
Incubation is typically carried out at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., unlabeled this compound or cocaine).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
-
Figure 2. Workflow for a dopamine transporter binding assay.
Synaptosomal [3H]Dopamine Uptake Assay
This assay measures the functional ability of a compound to inhibit the uptake of dopamine into nerve terminals.
-
Synaptosome Preparation:
-
Rodent striatal tissue is homogenized in a sucrose buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (resealed nerve terminals).
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with the test compound at various concentrations.
-
[3H]Dopamine is then added to initiate the uptake reaction.
-
The incubation is carried out at 37°C for a short period (e.g., 5 minutes) to measure the initial rate of uptake.
-
The reaction is terminated by rapid filtration and washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
The amount of [3H]dopamine taken up by the synaptosomes is determined by liquid scintillation counting.
-
The IC50 value for the inhibition of dopamine uptake is calculated.
-
Conclusion: Selecting the Right Tool for the Job
References
- 1. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GBR-12935 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The pharmacology of amphetamine and methylphenidate: Relevance to the neurobiology of attention-deficit/hyperactivity disorder and other psychiatric comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of GBR 12935 and Nomifensine: Potency as Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo potency of two widely studied dopamine reuptake inhibitors: GBR 12935 and nomifensine. By examining their effects in key preclinical behavioral and neurochemical assays, this document aims to offer a clear, data-driven perspective to inform research and development in the fields of neuroscience and pharmacology.
Executive Summary
This compound and nomifensine are both potent inhibitors of the dopamine transporter (DAT), leading to increased extracellular dopamine levels in the brain. While both compounds are valuable research tools for studying the role of dopamine in various physiological and pathological processes, they exhibit distinct pharmacological profiles. This compound is a highly selective DAT inhibitor, whereas nomifensine also displays significant activity as a norepinephrine reuptake inhibitor. This guide presents a side-by-side comparison of their in vivo potency, drawing upon data from locomotor activity and in vivo microdialysis studies.
In Vivo Potency Comparison
The following table summarizes the in vivo potency of this compound and nomifensine based on reported effective doses in rodent models. It is important to note that direct head-to-head comparative studies providing ED50 values under identical conditions are limited. Therefore, this comparison is based on effective doses reported in separate studies using similar experimental paradigms.
| Parameter | This compound | Nomifensine | Animal Model | Experimental Assay |
| Effective Dose (Locomotor Activity) | 10 mg/kg (maximally active dose)[1] | 1.0, 3.0, and 10.0 mg/kg (increased activity)[2] | Mouse[1], Rat[2] | Locomotor Activity |
| Effective Concentration/Dose (Microdialysis) | 100 µM (perfusion) resulting in ~350% increase in extracellular dopamine[3] | 20 mg/kg (i.p.) resulting in ~320% increase in extracellular dopamine[4] | Rat[3][4] | In Vivo Microdialysis |
Mechanism of Action
Both this compound and nomifensine exert their primary effects by blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. Nomifensine also inhibits the norepinephrine transporter (NET), which contributes to its broader pharmacological effects.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Locomotor Activity Assay
Objective: To assess the stimulant effects of this compound and nomifensine by measuring changes in spontaneous movement in rodents.
Materials:
-
Open field apparatus (e.g., a square arena with infrared beams to detect movement).
-
Test animals (e.g., male C57BL/6J mice or Sprague-Dawley rats).
-
This compound and nomifensine solutions.
-
Vehicle control (e.g., saline).
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. On a separate day prior to testing, habituate the animals to the open field apparatus for a set period (e.g., 30-60 minutes).
-
Drug Administration: On the test day, administer the designated dose of this compound, nomifensine, or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration (e.g., 60-120 minutes) using an automated tracking system.
-
Data Analysis: Analyze the data to determine the effect of each compound on locomotor activity compared to the vehicle control group. Dose-response curves can be generated to determine the ED50 value.
In Vivo Microdialysis
Objective: To measure the extracellular levels of dopamine in specific brain regions of awake, freely moving animals following the administration of this compound or nomifensine.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound and nomifensine solutions.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Surgery: Anesthetize the animal and surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound or nomifensine systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples for a predetermined period after drug administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and compare the effects of this compound and nomifensine.
Discussion and Conclusion
Both this compound and nomifensine effectively increase locomotor activity and extracellular dopamine levels, consistent with their mechanism of action as dopamine reuptake inhibitors. Based on the available data, this compound appears to be a potent stimulator of locomotor activity, with a maximally effective dose identified at 10 mg/kg in mice[1]. Nomifensine also produces dose-dependent increases in locomotion in rats[2].
In microdialysis studies, both compounds robustly elevate extracellular dopamine. A 100 µM concentration of this compound delivered via reverse dialysis increased dopamine levels by approximately 350%[3], while a 20 mg/kg systemic dose of nomifensine resulted in a 320% increase[4]. The different routes of administration and doses make a direct potency comparison challenging.
The key distinction between these two compounds lies in their selectivity. This compound is a highly selective dopamine reuptake inhibitor, making it a preferred tool for studies specifically investigating the role of the dopamine transporter. In contrast, nomifensine's dual inhibition of both dopamine and norepinephrine reuptake may result in a broader range of behavioral and physiological effects. The choice between this compound and nomifensine should, therefore, be guided by the specific research question and the desired pharmacological profile.
This guide provides a foundational comparison of the in vivo potency of this compound and nomifensine. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental conditions when designing their studies.
References
- 1. Comparison of cocaine and this compound: effects on locomotor activity and stereotypy in two inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute locomotor effects of fluoxetine, sertraline, and nomifensine in young versus aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of methylphenidate and nomifensine induced dopamine release in rat striatum using in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating [3H]GBR 12935 Binding Specificity: A Comparative Guide
For researchers in neuroscience and drug development, the accurate characterization of dopaminergic pathways is critical. The radioligand [3H]GBR 12935 has long been a valuable tool for labeling and quantifying the dopamine transporter (DAT), a key regulator of dopamine signaling. This guide provides a comprehensive comparison of [3H]this compound's binding specificity against other common DAT radioligands, supported by experimental data and detailed protocols.
Unraveling the Binding Profile of [3H]this compound
[3H]this compound is a high-affinity radioligand widely used to label the dopamine transporter. Its binding is sodium-dependent and demonstrates high specificity for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). However, studies have also identified a secondary, lower-affinity binding site referred to as the "piperazine acceptor site," which is distinct from the DAT.[1][2][3] This highlights the importance of carefully designed experiments to isolate and characterize DAT-specific binding.
Comparative Analysis of DAT Radioligands
The selection of an appropriate radioligand is paramount for obtaining reliable and reproducible data. Below is a comparison of [3H]this compound with other frequently used DAT radioligands.
| Radioligand | Primary Target | Alternative Binding Sites | Key Characteristics |
| [3H]this compound | Dopamine Transporter (DAT) | Piperazine acceptor site, Cytochrome P450IID6[4] | High affinity for DAT, but potential for non-DAT binding that requires careful experimental control. |
| [3H]WIN 35,428 | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) at higher concentrations[4] | A cocaine analog that binds to a single site on the DAT and is often used as a reference compound.[5] |
| [11C]PE2I | Dopamine Transporter (DAT) | Minimal off-target binding reported | A highly selective PET radioligand for DAT imaging in both monkeys and humans. |
| [123I]FP-CIT | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Commonly used in SPECT imaging; its binding to SERT can influence results in regions with high SERT density. |
| [123I]-PE2I | Dopamine Transporter (DAT) | Lower affinity for SERT compared to [123I]FP-CIT | Offers higher selectivity for DAT over SERT in SPECT imaging. |
Quantitative Comparison of Binding Affinities
The following table summarizes the inhibitory constants (Ki) of various compounds for the dopamine, serotonin, and norepinephrine transporters, providing a quantitative measure of their binding affinity and selectivity. Lower Ki values indicate higher binding affinity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| This compound | 1.3 - 5.5[1][2] | ~630 | ~719 | ~115-485 | ~131-553 |
| WIN 35,428 | 10 - 20[5] | ~300 | ~2000 | ~15-30 | ~100-200 |
| Cocaine | 100 - 500 | 300 - 800 | 200 - 600 | ~0.6-8 | ~0.4-6 |
| Mazindol | 5 - 15 | 500 - 1000 | 10 - 30 | ~33-200 | ~0.7-6 |
| Nomifensine | 10 - 50 | 1000 - 5000 | 5 - 20 | ~20-500 | ~0.1-2 |
Experimental Protocols
Accurate validation of [3H]this compound binding specificity relies on meticulously executed experimental protocols.
Protocol for [3H]this compound Competitive Binding Assay in Rat Striatal Membranes
This protocol outlines the steps for a competitive binding assay to determine the affinity of unlabled compounds for the dopamine transporter using [3H]this compound.
1. Membrane Preparation:
-
Dissect striata from rat brains on ice.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
A range of concentrations of the unlabeled competitor drug.
-
A fixed concentration of [3H]this compound (typically at or below its Kd value).
-
The prepared striatal membrane homogenate.
-
-
For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM mazindol) in place of the competitor drug.
-
For determining total binding, add assay buffer in place of the competitor drug.
-
Incubate the plate at a specific temperature (e.g., 0-4°C or room temperature) for a predetermined time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification of Radioactivity:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess mazindol) from the total binding (CPM in the absence of competitor).
-
Plot the specific binding as a function of the log concentration of the competitor drug.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound used and Kd is the dissociation constant of [3H]this compound for the DAT.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the dopamine transporter signaling pathway, the experimental workflow of a competitive binding assay, and the logical process for determining binding specificity.
Caption: Dopamine signaling at the synapse.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logic for determining binding specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound binding in vivo in mouse brain: labelling of a piperazine acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]WIN 35,428 binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GBR 12935: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of GBR 12935, a potent and selective dopamine reuptake inhibitor and a piperazine derivative.[1][2][3] Adherence to these protocols is essential for minimizing risks and complying with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. Always handle this compound in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]
Summary of Key Safety and Disposal Information
| Parameter | Information | Source |
| Chemical Name | 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | [5] |
| Synonyms | This compound | [1] |
| Primary Hazards | As a piperazine derivative, potential for skin and eye irritation.[4] Potent biological activity as a dopamine reuptake inhibitor.[2][3] | [2][3][4] |
| Personal Protective Equipment (PPE) | Safety goggles/glasses, chemical-resistant gloves, protective clothing. | [4] |
| Handling | Use in a well-ventilated area; avoid contact with skin and eyes. | [4] |
| Storage of Waste | Store in a cool, dry, well-ventilated, and secure area in a tightly sealed, properly labeled hazardous waste container. | [6][7] |
| Spill Procedure | Absorb with inert material (e.g., sand, vermiculite), place in a suitable container for disposal, and clean the spill area thoroughly.[4][7] | [4][7] |
| Primary Disposal Method | Incineration in a licensed hazardous waste facility.[6] | [6] |
| Alternative Disposal Method | Offer to a licensed hazardous material disposal company.[6] | [6] |
| Environmental Precautions | Do not dispose of down the drain or in regular trash.[6] | [6] |
Step-by-Step Disposal Protocol
1. Risk Assessment and Preparation:
-
Review the Safety Data Sheet (SDS) for this compound.
-
Ensure a designated and properly labeled hazardous waste container is available. The container must be leak-proof and chemically compatible.[6]
-
Verify that all personnel involved are trained in handling hazardous chemical waste.
2. Waste Collection:
-
Carefully transfer any waste containing this compound into the designated hazardous waste container.[4]
-
This includes unused or expired product, contaminated materials (e.g., pipette tips, weighing paper), and solutions.
-
Avoid mixing with incompatible materials.[7] Keep the container tightly sealed when not in use to prevent the release of vapors.[6]
3. Decontamination of Empty Containers:
-
Triple rinse empty containers with a suitable solvent (e.g., ethanol or another solvent recommended in the SDS).[6]
-
Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.[6]
-
After thorough decontamination, the empty container may be disposed of as regular laboratory waste, as per your institution's guidelines. It is good practice to puncture the container to prevent reuse.[6][8]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as vermiculite, sand, or earth.[4][7]
-
Collect the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[4]
-
Thoroughly clean the spill area.
5. Final Disposal:
-
Securely seal the hazardous waste container.
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4][6] The recommended method of disposal for piperazine compounds is incineration in a licensed hazardous waste facility.[6]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. GBR-12935 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling GBR 12935
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling GBR 12935, a potent and selective dopamine reuptake inhibitor. Adherence to these protocols is critical for personal safety and the integrity of your research.
This compound is a valuable tool in neuroscience research, particularly in studies of the dopamine transporter and its role in various neurological and psychiatric disorders.[1] Proper handling and disposal are crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, impervious gloves (e.g., nitrile rubber). |
| Eye Protection | Safety Glasses | Safety glasses with side-shields or goggles. |
| Skin and Body | Lab Coat | A long-sleeved lab coat. |
| Respiratory | Respirator | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational Plan: Safe Handling and Storage
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including gloves and safety glasses, when unpacking.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use a calibrated analytical balance to weigh the compound.
-
When dissolving, add the solvent to the this compound powder slowly to avoid splashing.
During the Experiment:
-
Always wear the full complement of PPE.
-
Avoid direct contact with the compound and its solutions.
-
Clearly label all containers with the name of the compound, concentration, and date.
-
In case of a spill, immediately follow the spill response procedures outlined below.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles and syringes should be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste.
-
Do not attempt to incinerate or treat the chemical waste yourself unless you are trained and equipped to do so.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vivo: Locomotor Activity Assay in Mice
This protocol is designed to assess the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Mice (e.g., C57BL/6)
-
Open-field activity chambers equipped with infrared beams
-
Syringes and needles for administration
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse in an open-field chamber and allow it to habituate for 30-60 minutes.
-
Administration: Prepare the desired concentration of this compound in the appropriate vehicle. Administer the solution to the mice via the desired route (e.g., intraperitoneal injection). A typical dose that increases locomotor activity is 10 mg/kg.
-
Data Collection: Immediately after administration, place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data to compare the locomotor activity of the this compound-treated group to the vehicle-treated control group.
In Vitro: Dopamine Uptake Assay
This protocol measures the ability of this compound to inhibit the reuptake of dopamine into synaptosomes or cells expressing the dopamine transporter (DAT).
Materials:
-
This compound
-
[³H]Dopamine (radiolabeled dopamine)
-
Synaptosomes (prepared from rodent striatum) or cells expressing DAT
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Preparation: Prepare synaptosomes or culture cells expressing DAT.
-
Incubation: Pre-incubate the synaptosomes or cells with various concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add a known concentration of [³H]Dopamine to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound [³H]Dopamine.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀ value).
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 1.08 nM | COS-7 cells | [2][3] |
| 2.34 ± 0.18 nM | Human caudate nucleus | [4] | |
| 3.2 nM | Human striatum | [5] | |
| 5.5 nM | Rat striatal membranes | [6] | |
| Inhibition of Dopamine Uptake (IC₅₀) | 1-6 nM (neuronal) | Rat brain | [7] |
| Effective Dose (ED₅₀) for Gnawing | 17.1 mg/kg | Mice |
Visualizing the Mechanism and Workflow
To further clarify the handling process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for handling this compound.
Caption: Mechanism of action of this compound.
References
- 1. GBR-12935 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]this compound binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and pharmacological characterization of [3H]this compound binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
